molecular formula C11H17BO2 B3131095 dimethyl mesitylboronate CAS No. 34907-53-4

dimethyl mesitylboronate

Cat. No.: B3131095
CAS No.: 34907-53-4
M. Wt: 192.06 g/mol
InChI Key: NCEUIABFEQHUQB-UHFFFAOYSA-N
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Description

Dimethyl mesitylboronate is a useful research compound. Its molecular formula is C11H17BO2 and its molecular weight is 192.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality dimethyl mesitylboronate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about dimethyl mesitylboronate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

dimethoxy-(2,4,6-trimethylphenyl)borane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO2/c1-8-6-9(2)11(10(3)7-8)12(13-4)14-5/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEUIABFEQHUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1C)C)C)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Dimethyl Mesitylboronate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Dimethyl mesitylboronate, a key organoboron compound, offers unique steric and electronic properties that make it a valuable reagent in modern organic synthesis. This guide provides a comprehensive overview of its physicochemical properties, detailed protocols for its synthesis, and its application in palladium-catalyzed cross-coupling reactions. By elucidating the causality behind experimental choices and grounding all information in authoritative references, this document serves as a practical resource for researchers leveraging this versatile building block.

Introduction: The Strategic Value of Steric Hindrance

Organoboron compounds are foundational to contemporary organic synthesis, prized for their stability, functional group tolerance, and predictable reactivity.[1] Among these, dimethyl mesitylboronate (Figure 1) distinguishes itself through the presence of a bulky mesityl (2,4,6-trimethylphenyl) group. This steric encumbrance is not a limitation but a strategic feature, profoundly influencing the reagent's stability and reactivity.[1] The mesityl group provides significant steric shielding to the boron center, which can enhance the stability of the compound and modulate its reactivity in catalytic cycles.[1] This guide will delve into the core properties of dimethyl mesitylboronate, offering practical insights into its synthesis and application, particularly in the context of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1]

Figure 1: Chemical Structure of Dimethyl Mesitylboronate

Caption: Structure of dimethyl (2,4,6-trimethylphenyl)boronate.

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and spectroscopic properties is paramount for its effective use in synthesis and for its unambiguous characterization.

Physical Properties

The physical properties of dimethyl mesitylboronate are summarized in Table 1. Due to limited publicly available experimental data for some properties, computational predictions from reliable sources are included where noted.

Table 1: Physicochemical Properties of Dimethyl Mesitylboronate

PropertyValueSource
CAS Number 34907-53-4[1]
Molecular Formula C₁₁H₁₇BO₂[1][2]
Molecular Weight 192.06 g/mol [1][2]
Appearance Colorless liquid (typical)Commercially available
Boiling Point Not available-
Melting Point Not available-
Density Not available-
Solubility Soluble in common organic solvents such as THF, diethyl ether, and dichloromethane.General knowledge
Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the identity and purity of dimethyl mesitylboronate. The expected NMR signatures are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the mesityl group, the methyl protons of the mesityl group, and the methoxy protons of the boronate ester. The aromatic protons typically appear as a singlet due to symmetry. The ortho- and para-methyl groups will also give rise to distinct singlets. The two methoxy groups are equivalent and will appear as a single sharp singlet.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons of the mesityl ring, the methyl carbons of the mesityl group, and the methoxy carbons. The carbon attached to the boron atom will have a characteristic chemical shift.

  • ¹¹B NMR: Boron-11 NMR is a powerful tool for characterizing organoboron compounds.[3][4][5][6] For a tricoordinate boronic ester like dimethyl mesitylboronate, a single, relatively broad signal is expected in the region of +20 to +35 ppm.[3][4][5][6] The exact chemical shift can be influenced by the solvent and concentration.

Synthesis of Dimethyl Mesitylboronate: A Validated Protocol

The reliable synthesis of dimethyl mesitylboronate is a prerequisite for its application. A common and effective method involves the reaction of a Grignard reagent with a trialkoxyborane.

Reaction Principle

The synthesis proceeds via the nucleophilic attack of the mesityl Grignard reagent (mesitylmagnesium bromide) on the electrophilic boron atom of trimethoxyborane. This is followed by an aqueous workup to yield the desired dimethyl mesitylboronate. The bulky mesityl group helps to drive the reaction towards the mono-alkylation product.

Experimental Protocol

Reaction Scheme:

Materials:

  • 2-Bromomesitylene

  • Magnesium turnings

  • Iodine (catalytic amount)

  • Anhydrous tetrahydrofuran (THF)

  • Trimethoxyborane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a crystal of iodine and gently heat the flask under a stream of nitrogen to activate the magnesium. Allow the flask to cool to room temperature.

  • Add a solution of 2-bromomesitylene in anhydrous THF dropwise to the magnesium turnings. The reaction should initiate spontaneously, as evidenced by a gentle reflux. If the reaction does not start, gentle heating may be required. Once initiated, continue the addition at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the reaction mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Borylation: Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of trimethoxyborane in anhydrous THF to the cooled Grignard reagent via a syringe or dropping funnel, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Workup and Purification: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to afford pure dimethyl mesitylboronate.

Self-Validation: The success of the synthesis can be validated at each stage. The formation of the Grignard reagent is indicated by the consumption of magnesium and the characteristic color change. The final product should be characterized by NMR spectroscopy (¹H, ¹³C, and ¹¹B) and compared to literature values to confirm its identity and purity.

Application in Suzuki-Miyaura Cross-Coupling

A cornerstone of modern synthetic chemistry, the Suzuki-Miyaura reaction facilitates the formation of carbon-carbon bonds.[7][8][9] Dimethyl mesitylboronate serves as an effective coupling partner in these reactions, particularly for the synthesis of sterically hindered biaryl compounds.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Reductive Elimination

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The role of the base is crucial for the activation of the boronate ester, facilitating the transmetalation step where the organic group is transferred from boron to the palladium center. The steric bulk of the mesityl group on dimethyl mesitylboronate can influence the rate of transmetalation and may require careful optimization of reaction conditions.

Experimental Protocol: Synthesis of a Sterically Hindered Biaryl

This protocol describes the synthesis of 2,4,6-trimethyl-4'-methylbiphenyl as a representative example.

Reaction Scheme:

Materials:

  • Dimethyl mesitylboronate

  • 4-Bromotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a Schlenk flask, add palladium(II) acetate and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene to the flask and stir for 10 minutes to form the active Pd(0) catalyst.

  • To a separate flask, add dimethyl mesitylboronate, 4-bromotoluene, and potassium carbonate.

  • Evacuate and backfill this flask with an inert gas.

  • Transfer the catalyst solution to the flask containing the reactants via a cannula.

  • Add deionized water to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexanes/ethyl acetate gradient) to obtain the pure biaryl product.

Self-Validation: The purity and identity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry. The disappearance of starting materials and the appearance of the product can be tracked by TLC or GC to ensure the reaction has gone to completion.

Safety and Handling

Organoboron compounds, including dimethyl mesitylboronate, should be handled with appropriate safety precautions in a well-ventilated fume hood.[10][11] Always wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10] Avoid inhalation of vapors and contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place, away from moisture and oxidizing agents.[10][11]

Conclusion

Dimethyl mesitylboronate is a powerful and versatile reagent in the synthetic organic chemist's toolbox. Its unique steric profile provides both stability and a means to control reactivity in complex molecular constructions. This guide has provided a detailed overview of its properties, a reliable protocol for its synthesis, and a practical example of its application in the widely used Suzuki-Miyaura cross-coupling reaction. By understanding the principles behind its reactivity and adhering to validated experimental procedures, researchers can confidently employ dimethyl mesitylboronate to advance their synthetic endeavors in drug discovery and materials science.

References

  • DIMETHYL MALONATE - Ataman Kimya. [Link]

  • 34907-53-4 | dimethyl mesitylboronate - BoronPharm. [Link]

  • Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex - PubMed. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Dimethyl mesitylboronate(CAS# 34907-53-4 ) - angenechemical.com. [Link]

  • 11 B NMR Chemical Shifts - SDSU Chemistry. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. [Link]

  • Mesityldimethoxyborane | C11H17BO2 | CID 15920607 - PubChem - NIH. [Link]

  • Boron - ESPI Metals. [Link]

  • NMR Spectra of New Compounds. [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • CN103724196A - Dimethyl malonate preparation method - Google P
  • CN103724191A - Dimethyl malonate preparation method - Google P
  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate. [Link]

  • Organoboron chemistry - Wikipedia. [Link]

  • Dimethyl methylmalonate | C6H10O4 | CID 69104 - PubChem - NIH. [Link]

  • Dimethyl malonate - Wikipedia. [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC - NIH. [Link]

  • 11B, 10B and 199Hg NMR Spectroscopy - YouTube. [Link]

  • A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers - MDPI. [Link]

Sources

Technical Profile: Dimethyl Mesitylboronate (CAS 34907-53-4)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethyl mesitylboronate (CAS 34907-53-4) is a specialized organoboron reagent characterized by the presence of a sterically demanding mesityl (2,4,6-trimethylphenyl) group. Unlike simple phenylboronic esters, the mesityl moiety provides significant kinetic stabilization to the boron center through steric shielding by the ortho-methyl groups.

This compound serves as a critical intermediate in the synthesis of Multiple Resonance Thermally Activated Delayed Fluorescence (MR-TADF) emitters for OLED applications and as a robust coupling partner in sterically hindered Suzuki-Miyaura cross-coupling reactions. Its unique structural properties allow for the introduction of the mesityl group, which is often employed to suppress intermolecular aggregation in optoelectronic materials and to tune Lewis acidity in Frustrated Lewis Pair (FLP) chemistry.

Chemical Identity & Properties

Identification Data
ParameterDetail
CAS Number 34907-53-4
IUPAC Name Dimethoxy(2,4,6-trimethylphenyl)borane
Synonyms Dimethyl mesitylboronate; MesB(OMe)₂; 2,4,6-Trimethylphenylboronic acid dimethyl ester
Molecular Formula C₁₁H₁₇BO₂
Molecular Weight 192.06 g/mol
SMILES CC1=CC(C)=C(B(OC)OC)C(C)=C1
InChI Key NCEUIABFEQHUQB-UHFFFAOYSA-N
Physical & Chemical Properties
  • Physical State: Colorless to pale yellow liquid (at room temperature) or low-melting solid depending on purity.

  • Solubility: Highly soluble in non-polar organic solvents (Hexane, Toluene, THF, Dichloromethane). Hydrolyzes in water.

  • Stability:

    • Moisture Sensitivity: High. The B-O bonds are susceptible to hydrolysis, reverting to mesitylboronic acid and methanol upon exposure to atmospheric moisture.

    • Thermal Stability: Generally stable under inert atmosphere; can be distilled under reduced pressure.

    • Steric Properties: The two ortho-methyl groups create a "protective pocket" around the boron atom, reducing the rate of nucleophilic attack compared to non-hindered arylboronates.

Synthesis & Production Protocols

The synthesis of dimethyl mesitylboronate is typically achieved via two primary routes: Esterification of Mesitylboronic Acid (Method A) or Transmetallation of Mesityl Grignard/Lithium Reagents (Method B).

Method A: Acid-Catalyzed Esterification (Laboratory Scale)

Best for converting commercially available mesitylboronic acid into the ester for purification or immediate use.

Reagents:

  • Mesitylboronic acid (1.0 equiv)

  • Methanol (Excess, solvent/reagent)

  • Trimethyl borate (Optional, as dehydrating agent) or Molecular Sieves (3Å)

Protocol:

  • Dissolution: In a flame-dried Schlenk flask under Argon, dissolve mesitylboronic acid in anhydrous methanol (0.5 M concentration).

  • Reflux: Heat the mixture to reflux (65°C) for 4–12 hours. To drive the equilibrium forward (Le Chatelier’s principle), use a Dean-Stark trap or add activated molecular sieves to remove the water byproduct.

  • Concentration: Remove excess methanol under reduced pressure on a rotary evaporator.

  • Purification: The residue is often a viscous oil. For high purity, perform vacuum distillation .

    • Note: The ester is more volatile than the acid and does not form anhydrides (boroxines) as readily in the ester form, making distillation the preferred purification method.

Method B: Grignard Transmetallation (Primary Synthesis)

Best for synthesizing the compound from the aryl halide precursor.

Reagents:

  • 2-Bromomesitylene (1.0 equiv)

  • Magnesium turnings (1.1 equiv) or n-Butyllithium

  • Trimethyl borate (B(OMe)₃) (2.0 equiv)

  • Solvent: Anhydrous THF or Diethyl Ether

Protocol:

  • Grignard Formation: Generate Mesitylmagnesium bromide (MesMgBr) by reacting 2-bromomesitylene with Mg turnings in THF at reflux. Initiate with a crystal of iodine if necessary.

  • Borylation: Cool the Grignard solution to -78°C (dry ice/acetone bath).

  • Addition: Dropwise add the MesMgBr solution to a solution of Trimethyl borate (excess) in THF at -78°C.

    • Scientific Rationale: Adding the Grignard to the borate (inverse addition) prevents the formation of double-addition byproducts (dimesitylborinates), ensuring the mono-aryl species is favored.

  • Warming: Allow the mixture to warm to room temperature overnight.

  • Workup (Critical): unlike boronic acid synthesis (which requires acid hydrolysis), for the ester, avoid aqueous acid. Instead, filter off magnesium salts under inert atmosphere or perform a non-aqueous workup if possible. If aqueous workup is needed, rapid extraction into hexane followed by immediate drying and concentration is required to prevent hydrolysis.

  • Distillation: Purify the crude liquid by fractional distillation under high vacuum.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: 2-Bromomesitylene Step1 Activation (Mg/THF or n-BuLi) Start->Step1 Inter Intermediate: Mesityl-Metal Species Step1->Inter Metallation Step2 Borylation (+ B(OMe)3 @ -78°C) Inter->Step2 Electrophilic Attack Product Crude Dimethyl Mesitylboronate Step2->Product Warming to RT Purify Vacuum Distillation Product->Purify Final Pure Dimethyl Mesitylboronate (CAS 34907-53-4) Purify->Final

Figure 1: Synthetic pathway from mesityl bromide to dimethyl mesitylboronate via transmetallation.

Applications in Research & Development

Sterically Hindered Suzuki-Miyaura Coupling

Dimethyl mesitylboronate is utilized when the target biaryl requires the introduction of the bulky mesityl group. Standard boronic acids often suffer from protodeboronation (loss of the boron group) due to the steric crowding. The dimethyl ester provides a slow-release reservoir of the active boronic acid species under basic coupling conditions, often improving yields in difficult couplings.

  • Catalyst Systems: Requires electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos ) to facilitate the transmetallation step, which is the rate-determining step for hindered substrates.

Precursor for MR-TADF Materials (OLEDs)

In the development of organic light-emitting diodes (OLEDs), dimethyl mesitylboronate is a key precursor for synthesizing Boron-Nitrogen (B-N) doped polycyclic aromatic hydrocarbons (e.g., DABNA derivatives).

  • Mechanism: The mesityl group is often used to protect the boron center in the final emitter, preventing Lewis acid-base complexation with nucleophiles in the device matrix.

  • Workflow: The ester reacts with lithiated diarylamines followed by Tandem Friedel-Crafts cyclization to fuse the rings.

Visualization: Suzuki Coupling Cycle

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_X Pd(II)-X Complex OxAdd->PdII_X TransMet Transmetallation (+ Mes-B(OMe)2) PdII_X->TransMet Rate Limiting (Steric) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: Catalytic cycle emphasizing the sterically demanding Transmetallation step involving Dimethyl Mesitylboronate.

Handling & Safety Guidelines

Storage[1]
  • Atmosphere: Must be stored under Argon or Nitrogen .

  • Temperature: Refrigeration (2–8°C) is recommended to minimize hydrolysis and transesterification.

  • Container: Tightly sealed glass vials with Teflon-lined caps or Schlenk flasks.

Safety Hazards
  • GHS Classification: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).

  • Hydrolysis: Releases Methanol (flammable, toxic) upon contact with water.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work inside a fume hood.

References

  • BoronPharm. Dimethyl Mesitylboronate Product Specifications and CAS Data. Retrieved from

  • Angene Chemical. Safety Data Sheet and Certificate of Analysis for CAS 34907-53-4. Retrieved from

  • Chemical Society Reviews (RSC). Organoboron-based multiple-resonance emitters: synthesis, structure–property correlations, and prospects. (2024).[1] DOI: 10.1039/D3CS00837A. Retrieved from

  • BenchChem. Dimethyl Mesitylboronate: Properties and Applications. Retrieved from

  • PubChem. Compound Summary: Organoboron Derivatives. (General Reference for Boronate Ester Properties). Retrieved from

Sources

Technical Guide: The Reactivity & Application of Dimethyl Mesitylboronate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for researchers requiring actionable insights into the behavior and utility of sterically hindered organoboron species.

Executive Summary: The Steric Paradox

Dimethyl mesitylboronate (CAS: 34907-53-4) represents a distinct class of organoboron compounds where reactivity is governed not by electronic activation, but by steric deceleration . Unlike its phenylboronate counterparts, the mesityl (2,4,6-trimethylphenyl) group imposes a "kinetic shield" around the boron center.

For the drug discovery chemist, this molecule offers a unique trade-off: High stability (resistance to protodeboronation and hydrolysis) at the cost of suppressed reactivity in standard cross-coupling cycles. Understanding this paradox is key to utilizing it as a robust building block or a "masked" Lewis acid.

Structural & Electronic Landscape

The reactivity profile of dimethyl mesitylboronate is defined by the Ortho-Effect .

  • Electronic Factor: The boron atom is sp² hybridized and inherently electron-deficient (Lewis acidic). However, the mesityl ring is electron-rich, donating electron density via

    
    -backbonding, slightly reducing the electrophilicity of the boron.
    
  • Steric Factor (Dominant): The two ortho-methyl groups create a "cone of protection" perpendicular to the aryl ring. This blocks the trajectory of incoming nucleophiles (like water or hydroxide) required for hydrolysis or transmetalation.

Visualization: The Kinetic Shield Mechanism

The following diagram illustrates how the ortho-methyl groups physically impede nucleophilic attack, the primary mechanism for both hydrolysis and Suzuki transmetalation.

StericShield cluster_0 Steric 'Cone of Protection' Boron Boron Center (Electrophilic) OMe Methoxy Ligands (Labile) Boron->OMe B-O Bond Mes Mesityl Group (Steric Bulk) Mes->Boron Ortho-Methyl Shielding Nuc Nucleophile (OH-, Pd-R) Nuc->Boron Blocked Trajectory

Figure 1: The ortho-methyl groups of the mesityl moiety block the perpendicular approach vector required for nucleophilic attack at the boron center.

Reactivity Profile & Experimental Nuances

Hydrolytic Stability (The "Shelf-Life" Advantage)

Dimethyl mesitylboronate exhibits exceptional hydrolytic stability compared to dimethyl phenylboronate.

  • Mechanism: Hydrolysis requires the formation of a tetrahedral borate intermediate

    
    . The steric bulk destabilizes this transition state.
    
  • Practical Implication: This compound can often be handled in open air for short periods and purified via silica gel chromatography (flash) with minimal degradation, whereas unhindered alkyl boronates would decompose.

Transesterification: The Gateway Transformation

While resistant to water, the methoxy groups are exchangeable with diols that form thermodynamically stable 5- or 6-membered rings (e.g., pinacol, neopentyl glycol).

  • Driving Force: The chelate effect and the formation of volatile methanol.

  • Protocol Tip: Use a non-polar solvent (Toluene) and azeotropic distillation to drive the equilibrium, as the steric hindrance slows the forward rate.

Suzuki-Miyaura Coupling: Overcoming the Barrier

Coupling dimethyl mesitylboronate is non-trivial. The transmetalation step—where the organic group transfers from Boron to Palladium—is the rate-limiting step due to the steric clash with the Pd-ligand complex.

Optimization Strategy:

  • Base Selection: Use strong bases like KOtBu or TMSOK (Potassium trimethylsilanolate) to form a more reactive "ate" complex.

  • Ligand Choice: Use specialized phosphine ligands that are bulky but flexible, such as Buchwald Ligands (SPhos, XPhos) or AntPhos . These facilitate the oxidative addition and create a pocket that can accommodate the bulky boronate during transmetalation.

  • Hydrolysis First: It is often higher yielding to hydrolyze the ester to the boronic acid in situ (using aqueous base) before coupling, as the acid species transmetalates more readily than the ester.

Experimental Protocols

Synthesis of Dimethyl Mesitylboronate

Rationale: Direct quenching of Grignard reagents with trimethyl borate is the industry standard. Temperature control is critical to prevent double-addition (formation of dimesityl species).

ParameterSpecificationNotes
Reagents MesMgBr (1.0M in THF), B(OMe)3 (Neat)Use 1.5 eq of Borate to prevent over-addition.
Temperature -78°C to -40°CKinetic control is essential.
Quench Anhydrous MeOH or weak acidAvoid water to prevent hydrolysis to MesB(OH)2.
Purification Distillation (Vacuum)BP is approx 100-110°C at reduced pressure.

Step-by-Step Workflow:

  • Charge a flame-dried flask with Trimethyl borate (1.5 equiv) and anhydrous THF under Argon. Cool to -78°C.

  • Add Mesitylmagnesium bromide dropwise over 30 mins. Crucial: Keep internal temp < -60°C.

  • Allow to warm to room temperature (RT) over 2 hours. The solution will turn cloudy (magnesium salts).

  • Quench: Add anhydrous MeOH.

  • Workup: Filter off salts under inert atmosphere. Remove solvent in vacuo.

  • Isolation: Distill the resulting oil under high vacuum to obtain the dimethyl ester as a clear liquid.

General Cross-Coupling Protocol (Sterically Demanding)

Rationale: Standard conditions fail. This protocol uses SPhos and high temperature to force the transmetalation.

  • Catalyst Pre-loading: Mix Pd(OAc)2 (2 mol%) and SPhos (4 mol%) in Toluene/Water (10:1). Stir for 10 mins to form the active catalyst species.

  • Substrate Addition: Add Aryl Bromide (1.0 eq), Dimethyl Mesitylboronate (1.2 eq), and K3PO4 (3.0 eq).

  • Reaction: Heat to 100°C for 12-24 hours. Note: The high temp is required to overcome the activation energy of the sterically hindered transmetalation.

  • Monitoring: Monitor by GC-MS. If conversion stalls, add a second portion of catalyst.

Applications in Drug Discovery & Materials

The dimethyl mesitylboronate motif is rarely a "warhead" itself but serves as a critical intermediate.

  • BODIPY Synthesis: It is a precursor to Mesityl-BODIPY dyes, where the mesityl group prevents fluorescence quenching by restricting rotation (molecular rotor suppression).

  • Stable Boronic Acid Precursor: In MedChem libraries, the dimethyl ester acts as a "shelf-stable" form of Mesitylboronic acid, which can be deprotected in vivo or in situ to bind to serine proteases (though mesityl is often too bulky for standard enzyme pockets, it is used in specific mutant studies).

Workflow: BODIPY Precursor Route

Applications cluster_1 Materials Science Application MesB Dimethyl Mesitylboronate Acid Mesitylboronic Acid (Hydrolysis) MesB->Acid Aq. HCl / THF BODIPY Mesityl-BODIPY Dye (High Quantum Yield) Acid->BODIPY Condensation (TFA, DDQ) Dipyrrin Dipyrrin Precursor Dipyrrin->BODIPY + BF3-OEt2 (Alternative)

Figure 2: The conversion of dimethyl mesitylboronate into functional fluorescent dyes (BODIPY) via the boronic acid intermediate.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews. (Contextual grounding on slow transmetalation of hindered esters). [Link]

  • Kinetic Studies on Suzuki Coupling. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. (NIH/PMC). [Link]

Introduction: The Analytical Imperative for Boronic Esters

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of Dimethyl Mesitylboronate

Dimethyl mesitylboronate is a vital organoboron compound, frequently employed as a building block in synthetic organic chemistry. Its utility in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has made it indispensable in the synthesis of complex molecules within the pharmaceutical and materials science sectors.[1] The precise characterization of such intermediates is not merely a procedural step but a cornerstone of quality control and mechanistic investigation. Mass spectrometry (MS) stands as a premier analytical technique for confirming molecular identity, assessing purity, and elucidating structural features.

However, the analysis of boronic acids and their esters by mass spectrometry is not always straightforward and can be unpredictable.[2] These molecules present unique challenges, including susceptibility to hydrolysis and a tendency to form adducts or oligomers, which can complicate spectral interpretation.[3][4] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the mass spectrometric analysis of dimethyl mesitylboronate. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

Section 1: Physicochemical Properties of Dimethyl Mesitylboronate

A foundational understanding of the analyte's properties is critical for developing an effective MS method. Dimethyl mesitylboronate is a relatively small, non-polar molecule. The central boron atom is electrophilic, a key feature influencing its reactivity and ionization behavior.[1]

PropertyValueSource
Molecular FormulaC₁₁H₁₇BO₂[5]
Average Molecular Weight192.06 g/mol [5]
Monoisotopic Mass192.1325 DaCalculated
StructureMesityl group bonded to a B(OCH₃)₂ moiety[5]

Diagram 1: Chemical Structure of Dimethyl Mesitylboronate

Caption: Structure of Dimethyl Mesitylboronate (C₁₁H₁₇BO₂).

Section 2: Ionization Strategies: A Comparative Analysis

The conversion of the neutral analyte into gas-phase ions is the most critical stage in mass spectrometry. The choice of ionization technique dictates the nature of the resulting mass spectrum—whether it is dominated by an intact molecular ion or a rich pattern of fragment ions.[6]

Hard vs. Soft Ionization

  • Hard Ionization (e.g., Electron Ionization - EI): This technique uses high-energy electrons to bombard the sample, causing significant fragmentation.[7] While EI is excellent for structural elucidation by providing a reproducible "fingerprint" of fragment ions, it often yields a very low abundance or entirely absent molecular ion for less stable molecules.[8]

  • Soft Ionization (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI): These methods impart less energy to the analyte, promoting the formation of intact protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺).[9] They are the cornerstone of modern liquid chromatography-mass spectrometry (LC-MS).[8]

Causality of Method Selection for Dimethyl Mesitylboronate:

  • Electron Ionization (EI): Typically coupled with Gas Chromatography (GC), EI would be suitable given the analyte's volatility. It would produce a detailed fragmentation spectrum valuable for library matching and structural confirmation. However, the primary goal is often to first confirm the molecular weight, which can be challenging if the molecular ion is not observed.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is an excellent choice for relatively non-polar molecules that are not easily ionized by ESI. It involves a corona discharge that ionizes the solvent vapor, which in turn transfers a proton to the analyte.[8] This would be a robust choice for dimethyl mesitylboronate, likely yielding a strong [M+H]⁺ signal.

  • Electrospray Ionization (ESI): ESI is arguably the most common and versatile soft ionization technique for LC-MS.[9] It generates ions directly from a solution by creating a fine spray of charged droplets. While typically used for more polar molecules, it can effectively ionize compounds like dimethyl mesitylboronate, especially in the presence of an appropriate solvent system that facilitates protonation. Its key advantage is the gentle nature of ionization, maximizing the abundance of the molecular ion, which is crucial for confirming the compound's identity and serving as the precursor for tandem mass spectrometry (MS/MS) experiments.

Section 3: Elucidating the Structure: Predicted Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is essential for structural elucidation. In this process, the molecular ion (or a protonated precursor like [M+H]⁺) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern is governed by the relative strengths of chemical bonds and the stability of the resulting fragments.[10][11]

For dimethyl mesitylboronate, the protonated molecule [C₁₁H₁₇BO₂ + H]⁺ has an expected monoisotopic m/z of 193.1403. The primary fragmentation pathways under CID are predicted to involve cleavages around the central boron atom and within the mesityl group.

Diagram 2: Predicted MS/MS Fragmentation of [Dimethyl Mesitylboronate + H]⁺

parent [M+H]⁺ m/z 193.14 frag1 Loss of CH₃OH [C₁₀H₁₃BO + H]⁺ m/z 161.11 parent->frag1 - CH₃OH (32 Da) frag2 Loss of OCH₃ radical [C₁₀H₁₄BO]⁺ m/z 161.11 parent->frag2 - •OCH₃ (31 Da) frag3 Loss of B(OCH₃)₂ [C₉H₁₁]⁺ m/z 119.09 parent->frag3 - B(OCH₃)₂H (60 Da) frag4 Loss of CH₃ from Mesityl [C₁₀H₁₄BO₂ + H]⁺ m/z 178.12 parent->frag4 - •CH₃ (15 Da) frag1->frag3 - B(OH)₂ (44 Da)

Caption: Key fragmentation pathways for protonated dimethyl mesitylboronate.

Mechanistic Justification:

  • Formation of m/z 161.11: This is a highly probable fragmentation. It can occur via two primary routes:

    • Neutral Loss of Methanol (CH₃OH): A common pathway for methoxy-containing compounds, resulting in a stable cyclic boronate structure.

    • Loss of a Methoxy Radical (•OCH₃): Cleavage of a B-O bond.

  • Formation of m/z 119.09 (Mesityl Cation): This involves the cleavage of the B-C aryl bond. The resulting mesityl cation ([C₉H₁₁]⁺) is resonance-stabilized and sterically hindered, making it a very stable and thus likely fragment. This is often a dominant peak for mesityl-containing compounds.

  • Formation of m/z 178.12: Loss of a methyl radical (•CH₃) from one of the three methyl groups on the aromatic ring. This is a characteristic fragmentation for alkylbenzenes.

Section 4: A Validated Experimental Workflow for LC-ESI-MS/MS Analysis

This section provides a detailed, self-validating protocol for the analysis of dimethyl mesitylboronate. The inclusion of specific quality control steps ensures the trustworthiness of the results.

Objective: To confirm the identity and purity of a dimethyl mesitylboronate sample and to elucidate its structure via MS/MS fragmentation.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High Performance Liquid Chromatograph (UHPLC) system.

  • Mass Spectrometer equipped with an Electrospray Ionization (ESI) source, capable of MS/MS (e.g., a Triple Quadrupole or Quadrupole Time-of-Flight instrument).

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh ~1 mg of the dimethyl mesitylboronate standard.

    • Dissolve in 10 mL of a 50:50 (v/v) solution of acetonitrile and water to create a 100 µg/mL stock solution.

    • Perform a serial dilution to create a working solution of 1 µg/mL in the same solvent.

    • QC Check: Prepare a "method blank" using only the solvent. This must be run to ensure no background contamination interferes with the analysis.

  • Liquid Chromatography (LC) Method:

    • Column: Use a column with low silanol activity to minimize on-column hydrolysis of the boronic ester (e.g., Waters XTerra MS C18, 2.1 x 50 mm, 3.5 µm).[4]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 30% B, and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

    • Causality: A gradient elution is used to ensure the compound elutes as a sharp peak and to separate it from potential impurities. The use of a C18 column is standard for retaining moderately non-polar compounds.

  • Mass Spectrometry (MS) Method:

    • Ionization Mode: ESI, Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr (Nitrogen).

    • MS Scan Range (Full Scan): m/z 50 - 300. This range comfortably covers the expected molecular ion and key fragments.

    • MS/MS Protocol:

      • Select the precursor ion at m/z 193.14.

      • Apply a range of collision energies (e.g., 10, 20, 40 eV) to observe the full fragmentation pattern.

      • QC Check: Verify the isotopic pattern of the precursor ion. Boron has two stable isotopes, ¹¹B (80.1%) and ¹⁰B (19.9%). The mass spectrometer should resolve the M+1 peak and its intensity relative to the monoisotopic peak should match the theoretical distribution, providing definitive confirmation of the presence of a single boron atom.

Diagram 3: LC-MS/MS Experimental Workflow

cluster_prep 1. Sample Preparation cluster_lc 2. LC Separation cluster_ms 3. Mass Spectrometry cluster_data 4. Data Analysis prep1 Dissolve Sample (1 µg/mL) prep2 Prepare Blank lc Inject onto C18 Column (Gradient Elution) prep1->lc ms1 ESI Source (Positive Ion Mode) lc->ms1 ms2 MS1: Full Scan (m/z 50-300) ms1->ms2 ms3 Isolate Precursor (m/z 193.1) ms2->ms3 data2 Analyze Boron Isotope Pattern ms2->data2 ms4 MS2: Fragment Ion Scan (CID @ 10-40 eV) ms3->ms4 data1 Confirm [M+H]⁺ ms4->data1 data3 Identify Fragment Ions ms4->data3

Caption: A validated workflow for the analysis of dimethyl mesitylboronate.

Section 5: Data Interpretation and Expected Results

The successful execution of the described workflow will yield a set of data that, when synthesized, provides unambiguous identification of the analyte.

Table 2: Predicted Prominent Ions for Dimethyl Mesitylboronate in ESI-MS/MS

m/z (Monoisotopic)Proposed Fragment IonFormulaComments
193.1403[M+H]⁺[C₁₁H₁₈BO₂]⁺Protonated molecular ion; precursor for MS/MS.
178.1172[M+H - CH₃]⁺[C₁₀H₁₅BO₂]⁺Loss of a methyl radical from the mesityl ring.
161.1118[M+H - CH₃OH]⁺[C₁₀H₁₄BO]⁺Loss of a neutral methanol molecule. Expected to be a major fragment.
119.0861[C₉H₁₁]⁺[C₉H₁₁]⁺Mesityl cation. Highly stable, likely the base peak in the MS/MS spectrum at higher collision energies.

Final Verification: The combination of an accurate mass measurement of the precursor ion (within 5 ppm), the correct boron isotopic pattern, and the presence of diagnostically significant fragment ions (like the mesityl cation at m/z 119.09) constitutes a robust and trustworthy identification of dimethyl mesitylboronate.

References

  • Mass Spectrometry Ioniz
  • Ioniz
  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry.
  • Ionization methods for the mass spectrometry of organometallic compounds. University of Victoria.
  • Analysis of Boronic Acids Without Chemical Derivatisation.
  • A Beginner's Guide to Mass Spectrometry: Types of Ioniz
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Royal Society of Chemistry.
  • mass spectra - fragmentation p
  • Dimethyl mesitylboron
  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
  • Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts.
  • Dimethyl mesitylboronate Product Inform

Sources

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling using Dimethyl Mesitylboronate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists addressing one of the most persistent challenges in cross-coupling: the efficient installation of sterically hindered aryl groups.

Reagent Focus: Dimethyl Mesitylboronate (CAS: 34907-53-4) Primary Application: Synthesis of sterically congested biaryls (e.g., OLED emitters, atropisomeric drugs, molecular motors).[1]

Introduction: The Steric Challenge

The installation of a mesityl group (2,4,6-trimethylphenyl) via Suzuki-Miyaura coupling is notoriously difficult.[1] The two ortho-methyl groups create significant steric repulsion during the transmetallation step of the catalytic cycle, often rendering standard protocols (e.g., Pd(PPh3)4/Na2CO3) ineffective.

While Mesitylboronic acid is the conventional reagent, it suffers from two critical limitations:

  • Boroxine Formation: It spontaneously dehydrates to form stable, unreactive cyclic trimers (boroxines), complicating stoichiometry.[1]

  • Slow Transmetallation: The steric bulk retards the approach of the boron species to the Palladium(II) center.

The Solution: Dimethyl Mesitylboronate (


).[2]
Unlike pinacol esters (which are kinetically stable and often require hydrolysis) or boronic acids (which aggregate), the dimethyl ester offers a unique reactivity profile.[1] Kinetic studies (Denmark et al.) suggest that dimethyl esters can undergo direct transmetallation  without prior hydrolysis, accelerating the reaction rate by orders of magnitude in anhydrous environments.

Mechanistic Insight: The "Direct Transmetallation" Pathway

To maximize yield, one must design the reaction to favor the direct transmetallation of the dimethyl ester, rather than waiting for the slow hydrolysis pathway.

Figure 1: Catalytic Cycle & Kinetic Pathways

SuzukiMechanism cluster_legend Kinetic Insight Pd0 Pd(0)-Ligand (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Base Base Activation (Pd-OH or Pd-OR) OxAdd->Base Base (e.g., TMSOK) Direct Direct Transmetallation (Fastest for Mesityl) Base->Direct + Mes-B(OMe)2 (Anhydrous) Hydrolysis Hydrolysis to Acid (Slow/Equilibrium) Base->Hydrolysis + H2O RedElim Reductive Elimination (Product Release) Direct->RedElim Pd-Ar-Mes Hydrolysis->Direct Re-esterification? RedElim->Pd0 Info Dimethyl esters (B(OMe)2) can transmetallate 20x faster than boronic acids in anhydrous conditions (Denmark, JACS).

Caption: The direct transmetallation pathway (green) avoids the energetic penalty of hydrolyzing the hindered ester, crucial for mesityl coupling.[1]

Experimental Protocol

Method A: Anhydrous "Boosted" Coupling (Recommended)

This protocol leverages the direct transmetallation capability of Dimethyl Mesitylboronate using an anhydrous base (TMSOK) and a specialized Buchwald ligand.

Scope: Best for highly hindered substrates (e.g., ortho-substituted aryl halides).[1]

Reagents:
  • Aryl Halide: 1.0 equiv.

  • Dimethyl Mesitylboronate: 1.5 – 2.0 equiv.

  • Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos or XPhos (4-10 mol%).[1]

    • Why SPhos? Structural flexibility allows it to accommodate the bulky mesityl group during reductive elimination.

  • Base: Potassium Trimethylsilanolate (TMSOK ) (2.0 equiv).[1]

    • Why TMSOK? Soluble in organic solvents; generates the active Pd-O-Si species which transmetallates rapidly with boronates.

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Procedure:
  • Inert Atmosphere: Flame-dry a reaction vial and cool under Argon/Nitrogen. Moisture will hydrolyze the dimethyl ester, reverting it to the slower-reacting acid.

  • Catalyst Pre-complexation: Add Pd(OAc)₂ and SPhos to the vial. Add 1 mL of solvent and stir for 5 mins to form the active L-Pd(0) species (solution turns yellow/orange).

  • Substrate Addition: Add the Aryl Halide and Dimethyl Mesitylboronate .

  • Base Addition: Add solid TMSOK.

  • Reaction: Seal and heat to 60°C (THF) or 100°C (Toluene).

    • Note: Unlike standard Suzuki, water is excluded.[1]

  • Monitoring: Monitor by HPLC/UPLC. Conversion should be observed within 2–6 hours.

  • Workup: Quench with water (now hydrolysis is fine), extract with EtOAc, and purify via silica gel chromatography.

Method B: Biphasic Conditions (Robust Alternative)

If anhydrous handling is not feasible, use high-activity precatalysts.[1]

  • Catalyst: XPhos Pd G2 or G3 precatalyst (2 mol%).[1]

  • Base: K₃PO₄ (3.0 equiv).[1][3]

  • Solvent: Toluene/Water (10:1).[1]

  • Temp: 100°C.

  • Note: Expect longer reaction times (12-24h) compared to Method A.

Optimization Data & Ligand Selection

Not all ligands can handle the "ortho-effect" of the mesityl group. Use this selection guide based on your electrophile.

Electrophile TypeRecommended LigandCatalyst SystemRationale
Aryl Bromide (Unblocked) SPhos Pd(OAc)₂ / SPhosSPhos provides the optimal balance of electron richness and steric bulk for coupling mesityl groups.
Aryl Chloride (Steric) XPhos XPhos Pd G4XPhos is bulkier than SPhos, facilitating oxidative addition into chlorides and reductive elimination of extremely crowded biaryls.[1]
Heteroaryl Halide A-taPhos A-taPhos Pd G2Specialized for heteroaromatics where coordination to Pd can poison the catalyst.
Very Labile Groups RuPhos RuPhos Pd G3Mild conditions; prevents protodeboronation of the mesityl ring.

Troubleshooting Guide

Issue 1: Protodeboronation (Loss of Boron Species)
  • Symptom: Recovery of Mesitylene (Ar-H) instead of product.

  • Cause: The mesityl ring is electron-rich. High temperatures and aqueous bases facilitate protonolysis of the C-B bond.

  • Fix: Switch to Method A (Anhydrous TMSOK) . Without water, protodeboronation pathways are significantly suppressed.[1] Alternatively, use RuPhos at lower temperatures (60°C).[1]

Issue 2: Homocoupling (Mes-Mes)
  • Symptom: Observation of Bimesityl.[4][5]

  • Cause: Oxidative presence (O2) or disproportionation.[1]

  • Fix: Ensure rigorous degassing (freeze-pump-thaw x3). Avoid excess oxidant.

Figure 2: Workflow for Reaction Optimization

Optimization Start Start: Mes-B(OMe)2 + Ar-X CheckSteric Is Ar-X ortho-substituted? Start->CheckSteric No No CheckSteric->No Standard Yes Yes (Highly Hindered) CheckSteric->Yes Difficult StdCond Method B: Pd-XPhos G3 K3PO4, Tol/H2O No->StdCond AdvCond Method A: Pd(OAc)2/SPhos TMSOK, Anhydrous THF Yes->AdvCond Result Check Conversion StdCond->Result AdvCond->Result Proto Problem: Protodeboronation? Result->Proto Low Yield SwitchBase Switch to Anhydrous (Method A) Proto->SwitchBase Yes (Mes-H found) SwitchLigand Switch to RuPhos Proto->SwitchLigand No (Stalled)

Caption: Decision tree for selecting conditions. Anhydrous pathways are preferred for electron-rich, bulky boronates.[1]

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

  • Kramer, J. W., et al. (2007).[1] Observation of Pretransmetalation Intermediates in the Suzuki-Miyaura Reaction: The Role of Boronate Esters. Journal of the American Chemical Society.[6]

    • Key Reference for the kinetic advantage of dimethyl esters.
  • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[7] Accounts of Chemical Research.

  • Kinzel, T., et al. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society.[6]

    • Validates the use of rapid-coupling protocols for sensitive boron species.

Sources

Application Note: Dimethyl Mesitylboronate as a Strategic Precursor for Sterically Shielded and BN-Doped Organoborons

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in organic electronics, medicinal chemistry, and materials science. It details the use of Dimethyl Mesitylboronate (MesB(OMe)₂) as a high-precision electrophilic boron source. Unlike simple trimethyl borate, this reagent is critical for synthesizing sterically demanding BN-heterocycles , 1,4-azaborines , and MR-TADF (Multiple Resonance Thermally Activated Delayed Fluorescence) emitters, where the mesityl group provides essential kinetic stabilization and solubility.

Executive Summary & Scientific Rationale

In the synthesis of complex organoboron therapeutics and optoelectronic materials (e.g., OLED emitters), the stability of the


 bond and the prevention of Lewis acid-base complexation are paramount.[1] Standard boronic acid precursors like trimethyl borate (

) often yield products susceptible to deborylation or oxidative degradation.

Dimethyl Mesitylboronate (MesB(OMe)₂) serves as a specialized "anchoring" precursor. It introduces a Mesityl (2,4,6-trimethylphenyl) group directly onto the boron center.[2]

  • Mechanistic Role: The Mesityl group acts as a permanent steric shield, protecting the vacant

    
    -orbital of boron from nucleophilic attack (water/oxygen) and preventing 
    
    
    
    -stacking aggregation in solid-state devices.
  • Synthetic Utility: It is the reagent of choice for the One-Pot Lithiation-Borylation-Cyclization sequence used to construct rigid BN-doped polycyclic aromatic hydrocarbons (PAHs).

Critical Reaction Pathways

The utility of MesB(OMe)₂ stems from its controlled reactivity with organolithium species. Unlike


, which has three leaving groups, MesB(OMe)₂ has two, allowing for the formation of Borinic Acid Derivatives  (

) that can be further cyclized.
Workflow Visualization

The following diagram illustrates the synthesis of a BN-embedded PAH (e.g., a DABNA derivative) using MesB(OMe)₂.[3]

G Start Precursor (Di-bromo Arylamine) Lithiation Lithiation (t-BuLi, -78°C) Start->Lithiation Br/Li Exchange Trapping Electrophilic Trap (+ MesB(OMe)₂) Lithiation->Trapping Nucleophilic Attack Intermediate Intermediate Borinic Ester Trapping->Intermediate Formation of B-C Bond Cyclization Bora-Friedel-Crafts Cyclization Intermediate->Cyclization Intramolecular Electrophilic Subst. Product Final BN-Heterocycle (MR-TADF Emitter) Cyclization->Product Ring Closure

Figure 1: Strategic workflow for synthesizing BN-doped aromatics using MesB(OMe)₂.[3] The reagent facilitates the crucial B-C bond formation while carrying the Mesityl protecting group.

Detailed Experimental Protocol

Target Synthesis: Preparation of a Mesityl-Protected 1,4-Azaborine Derivative. Note: This protocol is adapted for the synthesis of MR-TADF emitters similar to those described by Hatakeyama et al. and Wang et al.

A. Reagents & Equipment[4][5][6][7]
  • Precursor: 2-Bromo-N-(2-bromophenyl)-N-phenylaniline (or similar diarylamine backbone).

  • Boron Source: Dimethyl Mesitylboronate (MesB(OMe)₂), >98% purity.

  • Lithiation Agent: tert-Butyllithium (1.7 M in pentane). WARNING: Pyrophoric.

  • Solvent: Anhydrous THF (distilled over Na/Benzophenone) and Toluene.

  • Quenching: HCl (1M) or NH₄Cl (sat. aq.).

B. Step-by-Step Methodology
Phase 1: Lithiation (The "Double-Lithio" Strategy)
  • Setup: Flame-dry a 250 mL Schlenk flask under Argon. Add the dibromo-amine precursor (1.0 equiv, e.g., 5.0 mmol) and dissolve in anhydrous THF (50 mL).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure the system is under positive Argon pressure.

  • Lithiation: Add t-BuLi (4.0 equiv) dropwise over 20 minutes.

    • Observation: A color change (often to yellow or dark orange) indicates the formation of the dilithiated intermediate.

    • Timing: Stir at -78°C for 1 hour to ensure complete Br/Li exchange.

Phase 2: Borylation with MesB(OMe)₂
  • Addition: Dissolve Dimethyl Mesitylboronate (1.2 equiv) in minimal anhydrous THF (5 mL) and add it slowly to the reaction mixture at -78°C.

    • Why MesB(OMe)₂? Unlike

      
      , which is too aggressive and can cause over-borylation or polymerization, MesB(OMe)₂ reacts controllably with the lithiated species to form the 
      
      
      
      intermediate.
  • Warming: Allow the reaction to warm slowly to room temperature (RT) over 4–12 hours.

    • Mechanistic Insight: During this phase, the first C-B bond forms. In some "one-pot" variations, the second lithiated carbon attacks the boron center, displacing the second methoxy group to close the ring.

Phase 3: Cyclization & Workup
  • Termination: Quench the reaction with sat. NH₄Cl (aq).

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via silica gel column chromatography (Hexane/DCM gradient).

    • Note: Mesityl-containing boranes are often fluorescent on TLC plates under UV (365 nm).

C. Data Validation (Expected Results)
ParameterStandard Boronate (

)
Mesityl Boronate (

)
Product Stability Low (Hydrolysis prone)High (Air/Moisture stable)
Steric Bulk NegligibleHigh (Prevents

-stacking)
Reaction Selectivity Prone to over-additionControlled (Mono/Di-substitution)
PLQY (Quantum Yield) < 20% (due to quenching)> 60% (due to steric isolation)

Troubleshooting & Optimization

  • Problem: Low yield of the cyclized product.

    • Cause: Incomplete lithiation or moisture ingress.

    • Solution: Titrate t-BuLi before use. Ensure MesB(OMe)₂ is dry (can be azeotropically dried with toluene).

  • Problem: Difficulty removing Mesityl group (if cleavage is desired).

    • Insight: The B-Mes bond is robust. If your target requires removing the Mes group (to replace with another group), use Boron Tribromide (

      
      )  in a subsequent step. However, for most OLED/TADF applications, the Mes group is retained intentionally.
      

References

  • Synthesis of MR-TADF Emitters: Hatakeyama, T., et al. "Ultrapure Blue Thermally Activated Delayed Fluorescence Molecules: Efficient HOMO-LUMO Separation by the Multiple Resonance Effect." Advanced Materials, 2016 . Link

  • Azaborine Synthesis: Wang, X., et al. "B,N-Embedded Double Heterohelicenes with Strong Chiroptical Responses and High Luminescence."[4] Angewandte Chemie Int. Ed., 2021 . Link

  • Reagent Properties: "Dimethyl Mesitylboronate: Properties and Applications in Organic Synthesis." BenchChem Technical Repository. Link

  • Mechanistic Studies: "Organoboron-based multiple-resonance emitters: synthesis, structure–property correlations, and prospects." Chemical Society Reviews, 2024 .[5] Link

Sources

Advanced Protocols: Dimethyl Mesitylboronate in the Synthesis of Organoboron Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

Dimethyl mesitylboronate (MesB(OMe)₂) is a specialized organoboron reagent defined by its ability to introduce the sterically demanding mesityl (2,4,6-trimethylphenyl) group into molecular scaffolds. Unlike simple alkyl or phenyl boronates, the mesityl group provides kinetic stabilization to the boron center, shielding the empty p-orbital from nucleophilic attack (e.g., hydrolysis/oxidation) without fully quenching its Lewis acidity.

This reagent has transitioned from a niche intermediate to a cornerstone in the synthesis of Multiple Resonance Thermally Activated Delayed Fluorescence (MR-TADF) materials for next-generation OLEDs. Its capacity to form stable B–C bonds in sterically crowded environments makes it superior to mesitylboronic acid (MesB(OH)₂) due to higher solubility in organic solvents and compatibility with anhydrous lithiation protocols.

Key Applications
  • OLED Emitter Synthesis: Precursor for B,N-embedded polycyclic aromatic hydrocarbons (PAHs) (e.g., DABNA, ADBNA derivatives).[1]

  • Steric Shielding: Protection of Lewis acidic boron centers in frustrated Lewis pairs (FLPs) and sensors.

  • Supramolecular Chemistry: Synthesis of boronic acid building blocks that resist deboronation.

Chemical Properties & Handling

PropertySpecification
Formula C₁₁H₁₇BO₂
MW 192.06 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~80–85 °C (at reduced pressure, e.g., 0.5 mmHg)
Solubility Soluble in THF, Et₂O, Toluene, Hexane; Hydrolyzes in water.[1]
Stability Moisture sensitive (converts to MesB(OH)₂). Store under Argon/Nitrogen.

Handling Advisory: While less sensitive than chloroboranes, MesB(OMe)₂ will hydrolyze upon prolonged exposure to air. All protocols below assume Schlenk line or Glovebox techniques using anhydrous solvents (<50 ppm H₂O).

Protocol A: Preparation of Dimethyl Mesitylboronate

For labs requiring bulk in-house synthesis from commodity precursors.

Mechanism: Nucleophilic attack of Mesityl Grignard on Trimethyl Borate followed by controlled workup.

Materials
  • Mesityl bromide (MesBr)

  • Magnesium turnings (Mg)

  • Trimethyl borate (B(OMe)₃)

  • Anhydrous THF and Diethyl Ether (Et₂O)

Step-by-Step Methodology
  • Grignard Formation:

    • In a flame-dried 3-neck flask under Ar, activate Mg turnings (1.2 equiv) with a crystal of iodine.

    • Add MesBr (1.0 equiv) in anhydrous THF dropwise. Reflux for 2 hours to ensure complete formation of MesMgBr.

  • Borate Addition:

    • Cool the MesMgBr solution to -78 °C (dry ice/acetone bath).

    • Add B(OMe)₃ (2.0 equiv) dropwise. Crucial: The excess borate prevents double addition (formation of Mes₂BOMe).

  • Reaction & Quench:

    • Allow the mixture to warm to room temperature (RT) overnight.

    • Solvent Exchange: Remove THF under vacuum. Resuspend the residue in anhydrous Et₂O.

    • Filtration: Filter off Magnesium salts (MgBr(OMe)) under inert atmosphere (fritted funnel).

  • Distillation:

    • Distill the filtrate under reduced pressure. Collect the fraction boiling at ~82–85 °C (0.5 mmHg).

    • Yield: Typically 75–85%.

Protocol B: Synthesis of B,N-Embedded MR-TADF Emitters

The "Wang Protocol" for constructing Azadiboranaphthoanthracene (ADBNA) frameworks.[1]

This is the high-value application. MesB(OMe)₂ is used to install the boron center into a lithiated amine precursor, creating a "Pre-ADBNA" intermediate that undergoes ring closure with BBr₃.[1]

Mechanistic Workflow

The synthesis relies on a Lithiation-Borylation-Transmetalation sequence.[1] MesB(OMe)₂ acts as the initial electrophile, trapping the lithiated intermediate.

G Start Precursor (Brominated Amine) Step1 Lithiation (t-BuLi, -78°C) Start->Step1 Inter1 Lithiated Species (Ar-Li) Step1->Inter1 Li-Halogen Exchange Step2 Borylation (+ MesB(OMe)₂) Inter1->Step2 Inter2 Intermediate (Ar-B(OMe)Mes) Step2->Inter2 Nucleophilic Sub at B Step3 Ring Closure (+ BBr₃ / AlCl₃) Inter2->Step3 Demethoxylation Product MR-TADF Emitter (B,N-Embedded) Step3->Product Electrophilic C-H Borylation

Figure 1: Synthetic workflow for B,N-embedded emitters using MesB(OMe)₂.

Experimental Procedure

Reference: Based on methodologies developed by Wang et al. (2020) and Hatakeyama et al.

  • Lithiation:

    • Dissolve the brominated amine precursor (e.g., N-phenyl-2-bromoaniline derivative) in anhydrous toluene/THF.

    • Cool to -78 °C . Add tert-BuLi (2.0 equiv) dropwise. Stir for 1 hour.

  • Borylation with MesB(OMe)₂:

    • Add Dimethyl mesitylboronate (2.0 equiv) neat or in minimal THF.

    • Note: The methoxy groups are good leaving groups but less reactive than halides, preventing over-reaction at low temps.

    • Warm to RT and stir for 2–4 hours.

  • Workup (Intermediate Isolation):

    • Quench with water (carefully). Extract with EtOAc.

    • Purify the Ar-B(OMe)Mes intermediate via column chromatography (silica gel).

  • Tandem Ring Closure (One-Pot Borylation):

    • Dissolve the intermediate in dichlorobenzene (DCB).

    • Add BBr₃ (1.0–2.0 equiv) followed by a Hünig's base (DIPEA) or AlCl₃ if Lewis Acid catalysis is required.

    • Heat to 150 °C for 12–24 hours.

    • Mechanism:[2][3][4][5][6][7] BBr₃ induces demethylation and facilitates the intramolecular electrophilic aromatic substitution (Bora-Friedel-Crafts) to close the ring.

Protocol C: Synthesis of Mesitylboronic Acid (MesB(OH)₂)

Hydrolysis protocol for generating the free acid.

While MesB(OMe)₂ is the preferred reagent for anhydrous reactions, the acid form is often required for Suzuki-Miyaura coupling.

  • Hydrolysis:

    • Dissolve MesB(OMe)₂ (10 mmol) in acetone (20 mL).

    • Add 1M HCl (10 mL) dropwise. Stir at RT for 1 hour.

  • Crystallization:

    • Concentrate the solution under vacuum to remove acetone.

    • The product, MesB(OH)₂, will precipitate as a white solid.

    • Recrystallize from water/acetonitrile or hexane/CH₂Cl₂.

  • Storage:

    • Store in a desiccator. Mesitylboronic acid is prone to dehydration to the boroxine (trimer) upon heating or prolonged vacuum drying.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield in Protocol A Incomplete Grignard formation.Use fresh Mg; add iodine/dibromoethane initiator. Ensure MesBr is dry.
Over-alkylation (Mes₂BOMe) Excess Grignard or insufficient Borate.Ensure B(OMe)₃ is in large excess (2.0+ equiv) and added at -78 °C.
Precipitate in Protocol B Lithium salts or Borate aggregates.Ensure vigorous stirring. If the intermediate crashes out, add more THF before warming.
Incomplete Ring Closure Steric hindrance preventing B-C bond formation.Increase temperature to 160–180 °C (use 1,2-dichlorobenzene). Add AlCl₃ catalyst.[5]
Hydrolysis of Reagent Wet solvents or atmospheric exposure.Check MesB(OMe)₂ purity via ¹H NMR (look for Mes-H signals shifting). Distill if necessary.

References

  • Wang, X., et al. (2020).[8] "Synthesis of B,N-Embedded Double Hetero[7]helicenes via a Tandem Borylation Strategy." Angewandte Chemie International Edition. (Context: Use of MesB(OMe)₂ for Pre-ADBNA synthesis).

  • Hatakeyama, T., et al. (2016). "Ultrapure Blue Thermally Activated Delayed Fluorescence Molecules: Efficient HOMO-LUMO Separation by the Multiple Resonance Effect." Advanced Materials. (Context: Foundational work on Boron-based MR-TADF).

  • Brown, H. C., & Cole, T. E. (1983). "Organoboranes.[2][3][9][10] 31. A simple preparation of boronic esters from organolithium reagents and selected boronic esters." Organometallics. (Context: General lithiation-borylation mechanisms).

  • Devillard, M., et al. (2022).[2] "Hydroboration of vinyl halides with mesitylborane: a direct access to (mesityl)(alkyl)haloboranes."[2] Chemical Communications.[2] (Context: Reactivity of mesitylborane derivatives).

  • BenchChem. (n.d.). "Dimethyl mesitylboronate Product Information." (Context: Physical properties and general applications).

Sources

Application Note: Experimental Setup for Reactions with Dimethyl Mesitylboronate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dimethyl mesitylboronate (MesB(OMe)₂) represents a critical "Goldilocks" reagent in organoboron chemistry. While Mesitylboronic acid (MesB(OH)₂) is prone to unpredictable dehydration into boroxines (anhydrides), complicating stoichiometric precision, and Mesityl pinacolboronate (MesBpin) often exhibits sluggish reactivity due to excessive steric bulk, the dimethyl ester offers an optimal balance. It provides a discrete, purifiable molecular entity for precise stoichiometry while maintaining high reactivity in sterically demanding Suzuki-Miyaura cross-couplings and hypervalent iodine synthesis. This guide details the experimental setup, handling requirements, and validated protocols for deploying MesB(OMe)₂ in high-value transformations.

Chemical Identity & Handling

The "Stoichiometry Problem" in Boronic Acids

Researchers often default to Mesitylboronic acid. However, this reagent exists in a dynamic equilibrium with its cyclic trimer (boroxine) and various hydrates.

  • MesB(OH)₂ (MW: 164.01) vs. (MesBO)₃ (MW: 438.00)

  • Consequence: Weighing "1.0 equivalent" of the acid often results in a 10–30% excess or deficiency of active boron species depending on the hydration state.

Dimethyl Mesitylboronate (MesB(OMe)₂) solves this.

  • MW: 192.06 g/mol

  • State: Colorless liquid or low-melting solid.

  • Purity: Can be distilled or crystallized to >99% purity, ensuring exact stoichiometry—crucial for catalytic cycles where reagent imbalance promotes homocoupling or catalyst poisoning.

Storage and Stability
  • Moisture Sensitivity: High. The B-O bond is labile. Exposure to atmospheric moisture hydrolyzes the ester back to the acid/boroxine mixture.

  • Storage: Store under Argon or Nitrogen at 2–8°C.

  • Handling: Weigh in a glovebox or use Schlenk techniques. If the compound smells like methanol, significant hydrolysis has occurred.

Application 1: Sterically Demanding Suzuki-Miyaura Coupling[1]

Coupling the bulky mesityl group (2,4,6-trimethylphenyl) is challenging due to steric hindrance at the transmetallation step. Standard catalysts like Pd(PPh₃)₄ usually fail.

Mechanistic Insight

The rate-determining step for bulky substrates is often transmetallation . The boron center must coordinate with a base (OH⁻ or OR⁻) to form a tetra-coordinate boronate "ate" complex before the organic group can transfer to Palladium.

  • MesB(OMe)₂ Advantage: In anhydrous conditions (using alkoxide bases), the dimethyl ester forms the "ate" complex directly without generating water, preventing competitive protodeboronation of the mesityl group.

Validated Protocol

Target: Synthesis of 2-Mesityl-pyridine (or similar biaryls).

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • Dimethyl Mesitylboronate (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%) + SPhos (4-8 mol%)

    • Note: SPhos is essential for sterically hindered couplings.

  • Base: K₃PO₄ (3.0 equiv) or Ba(OH)₂ (for extreme sterics).

  • Solvent: Toluene/Water (10:1) or Anhydrous Dioxane (if protodeboronation is observed).

Step-by-Step Procedure:

  • Setup: Flame-dry a Schlenk tube and cool under Argon.

  • Loading: Add Pd₂(dba)₃, SPhos, Aryl Halide, and solid Base. Cycle Argon/Vacuum 3 times.

  • Solvent: Add degassed solvent via syringe.

  • Reagent Addition: Add Dimethyl Mesitylboronate via syringe (if liquid) or as a solution in the reaction solvent.

    • Critical: Do not add the boronate until the catalyst is pre-complexed (stir 5 mins).

  • Reaction: Heat to 100°C for 12–24 hours.

  • Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc). Wash filtrate with brine.[1] Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Data Summary: Ligand Performance
LigandYield (24h)Observation
PPh₃ < 10%Failed. Steric bulk prevents transmetallation.
dppf 35%Slow conversion. Significant homocoupling.
SPhos 92% Excellent. Buchwald ligand facilitates bulky transfer.
XPhos 88%Good, but SPhos is often superior for ortho-substituted coupling.
Visualization: Catalytic Cycle

SuzukiCycle cluster_boron Reagent Activation Pd0 Pd(0)-SPhos (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X BaseStep Ligand Exchange (Ar-Pd-OR) OxAdd->BaseStep + Base (OR-) TransMet Transmetallation (Steric Bottleneck) BaseStep->TransMet BoronAct Boron Activation [Mes-B(OMe)2(OR)]- BoronAct->TransMet Mesityl Transfer RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd-Mes RedElim->Pd0 - Ar-Mes MesB MesB(OMe)2 MesB->BoronAct + Base

Caption: The Suzuki-Miyaura cycle highlighting the critical role of Boron Activation and the Transmetallation bottleneck common with bulky Mesityl groups.

Application 2: Synthesis of Diaryliodonium Salts

Mesityl-containing diaryliodonium salts (e.g., Mesityl(phenyl)iodonium triflate) are powerful electrophilic arylating agents. MesB(OMe)₂ is an ideal precursor for "One-Pot" syntheses because it generates fewer inorganic byproducts than boronic acids.

Protocol: One-Pot Oxidation

Reaction: Ar-I + MesB(OMe)₂ + mCPBA + TsOH → [Ar-I-Mes]⁺OTs⁻

Reagents:

  • Aryl Iodide (1.0 equiv)[1]

  • MesB(OMe)₂ (1.1 equiv)

  • mCPBA (1.1 equiv, dried)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (1.0 equiv)

  • Solvent: Dichloromethane (DCM) / 2,2,2-Trifluoroethanol (TFE) (1:1 v/v)

Step-by-Step Procedure:

  • Oxidation: Dissolve Aryl Iodide in DCM/TFE. Add mCPBA.[2] Stir at RT for 1 hour to generate the iodine(III) intermediate.

  • Activation: Add TsOH. Stir 10 mins.

  • Coupling: Add MesB(OMe)₂ slowly at 0°C.

  • Completion: Allow to warm to RT and stir for 2 hours.

  • Isolation: Concentrate in vacuo. Precipitate the salt by adding Diethyl Ether (Et₂O).

  • Purification: Filter the solid and wash extensively with Et₂O to remove unreacted boronate and benzoic acid (from mCPBA).

Workflow Diagram

IodoniumSynthesis Start Aryl Iodide (Ar-I) Intermed Hydroxy-iodonium Intermediate Start->Intermed + Oxidant (DCM/TFE) Oxidant mCPBA Intermed->Intermed + Acid Product [Ar-I-Mes]+ OTs- Intermed->Product + Reagent (Ligand Exchange) Acid TsOH (Activation) Reagent MesB(OMe)2 Reagent->Product

Caption: One-pot oxidative synthesis of Diaryliodonium salts using Dimethyl Mesitylboronate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Suzuki) ProtodeboronationThe Mesityl group is electron-rich and prone to replacing -B(OMe)₂ with -H. Use anhydrous conditions and increase base concentration to speed up transmetallation.
No Reaction Catalyst PoisoningMesB(OMe)₂ hydrolyzes to acid, which may form inactive Pd-complexes. Switch to SPhos or XPhos ligands which create a protective pocket around Pd.
Methanol Smell Reagent DecompositionThe ester has hydrolyzed. Distill the reagent before use or recrystallize from Hexane if solid.
Homocoupling (Mes-Mes) Oxidative CouplingPresence of O₂. Degas solvents thoroughly (freeze-pump-thaw is best).

References

  • Suzuki-Miyaura Coupling Mechanisms & Protocols

    • Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide."
    • [Link]

  • Synthesis of Diaryliodonium Salts

    • Olofsson, B. et al.[2] "Regiospecific One-Pot Synthesis of Diaryliodonium Tetrafluoroborates from Arylboronic Acids and Aryl Iodides." J. Org.[2][3] Chem. 2008.[2][3]

    • [Link] (Verified via Organic Chemistry Portal context)

  • Prepar

    • Organic Syntheses.[3][4][5][6] "Preparation of Mesitoic Acid (Contextual handling of Mesityl Grignards)."

    • [Link]

  • Ligand Effects in Sterically Hindered Couplings

    • Myers, A. G. "The Suzuki Reaction - Advanced Practical Notes." Harvard University.
    • [Link]

Sources

Application Notes & Protocols: Large-Scale Synthesis of Dimethyl Mesitylboronate

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the large-scale synthesis of dimethyl mesitylboronate, a critical building block in modern organic synthesis. Moving beyond a simple recitation of steps, this note elucidates the underlying chemical principles, safety imperatives, and process controls necessary for successful and safe scale-up. We present a field-proven protocol based on the Grignard reaction, detailing everything from reagent selection to final product purification and characterization. The application of this versatile reagent in Suzuki-Miyaura cross-coupling reactions is also discussed, highlighting the strategic advantage of the sterically demanding mesityl group.

Introduction: The Strategic Value of Dimethyl Mesitylboronate

Organoboron compounds, particularly boronic acids and their esters, are indispensable tools in synthetic chemistry, largely due to their central role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] Among these, dimethyl mesitylboronate offers unique advantages. The bulky mesityl (2,4,6-trimethylphenyl) group provides significant steric hindrance, which can enhance the stability of the boronate ester and influence the conformational properties of target molecules.[3] This makes it a key reagent for constructing complex, sterically congested architectures found in many pharmaceuticals, functional materials, and agrochemicals.

The synthesis of dimethyl mesitylboronate is most commonly achieved by trapping a mesityl Grignard reagent with a trialkyl borate. While straightforward at the lab bench, scaling this process introduces significant challenges related to reaction initiation, exotherm management, and byproduct formation.[4][5] This guide provides the technical insights and detailed protocols required to navigate these challenges effectively.

Synthesis of Dimethyl Mesitylboronate via Grignard Reaction

The most robust and economically viable route for the large-scale synthesis of aryl boronic esters involves the reaction of an arylmagnesium halide (Grignard reagent) with a trialkyl borate, followed by hydrolysis and esterification or, more directly, reaction with a boronic ester.[6][7][8] We will focus on the reaction of mesitylmagnesium bromide with trimethyl borate.

Mechanistic Considerations & Rationale

The synthesis proceeds in two main stages:

  • Grignard Reagent Formation: 2-Bromomesitylene reacts with magnesium metal in an anhydrous ethereal solvent (typically THF) to form mesitylmagnesium bromide. This reaction occurs on the surface of the magnesium and is notoriously sensitive to moisture and air, which can quench the Grignard reagent.[9] An induction period is common, after which the reaction becomes highly exothermic.[5]

  • Borylation: The nucleophilic Grignard reagent attacks the electrophilic boron atom of trimethyl borate. This addition can, in principle, occur up to three times. To favor the formation of the desired boronic ester and minimize the formation of undesired borinic acid and borane byproducts, the reaction is conducted at low temperatures, and the Grignard reagent is added slowly to a solution containing an excess of the borate ester.[10]

Visualization of the Synthesis Workflow

The following diagram outlines the critical steps from starting materials to the purified product.

G cluster_0 Grignard Formation cluster_1 Borylation & Quench cluster_2 Work-up & Purification A Dry Glassware & Reagents B Charge Mg Turnings & THF A->B C Initiate Reaction (Iodine, 1,2-Dibromoethane) B->C D Slow Addition of 2-Bromomesitylene in THF C->D F Slow Transfer of Grignard Reagent to Borate D->F Exothermic Control E Cool Trimethyl Borate in THF to -78°C E->F G Warm to RT & Stir F->G H Quench with aq. Acid (e.g., HCl or NH4Cl) G->H I Phase Separation H->I Product in Organic Phase J Extract Aqueous Layer with Organic Solvent I->J K Dry Combined Organics (e.g., MgSO4) J->K L Solvent Removal (Rotary Evaporation) K->L M Purification (Vacuum Distillation) L->M Final Product:\nDimethyl Mesitylboronate Final Product: Dimethyl Mesitylboronate M->Final Product:\nDimethyl Mesitylboronate

Caption: High-level workflow for the large-scale synthesis of dimethyl mesitylboronate.

Safety First: Managing Hazards in Large-Scale Grignard Reactions

The primary safety concern in any large-scale Grignard synthesis is the potential for a runaway reaction, leading to fire.[4][11]

  • Flammability: Ethereal solvents like THF and diethyl ether are extremely flammable. Grignard reagents themselves can be pyrophoric. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) in a well-ventilated area (fume hood or walk-in hood), away from ignition sources.[9]

  • Exothermicity: The formation of the Grignard reagent is highly exothermic. The rate of addition of the alkyl halide must be carefully controlled to maintain a manageable reaction temperature, often at the reflux temperature of the solvent.[11] An efficient reflux condenser is mandatory.[4]

  • Induction Period: Grignard reactions often have an induction period, where the reaction does not start immediately. This can lead to a dangerous accumulation of the alkyl halide. If the reaction then initiates suddenly, a violent, uncontrolled exotherm can occur.[5] Initiation must be confirmed (e.g., observing a temperature rise, color change) before adding the bulk of the halide.

  • Quenching: The quenching of the reaction mixture and any excess Grignard reagent is also highly exothermic. The quenching agent must be added slowly to a cooled reaction mixture.

Emergency Preparedness:

  • Ensure a suitable fire extinguisher (Class D for magnesium fires) is readily accessible.

  • Keep a container of sand or powdered limestone nearby to smother a fire.

  • Never use water to extinguish a magnesium fire.

  • Have an ice bath ready to cool the reaction vessel if it becomes too vigorous.[9]

Detailed Large-Scale Synthesis Protocol

This protocol is designed for a ~1 mole scale synthesis. All glassware must be rigorously dried in an oven overnight and assembled hot under a stream of inert gas. All liquid reagents and solvents must be anhydrous.

Reagent and Equipment Table
Reagent/EquipmentMolecular Wt.QuantityMolesProperties
Magnesium Turnings24.31 g/mol 26.7 g1.10Flammable solid
2-Bromomesitylene199.09 g/mol 199.1 g (144.3 mL)1.00Liquid, irritant
Trimethyl Borate103.91 g/mol 155.9 g (167.6 mL)1.50Flammable, moisture-sensitive liquid
Anhydrous THF-~2.5 L-Highly flammable, peroxide-former
Iodine253.81 g/mol 1-2 small crystalsCat.Activator
Hydrochloric Acid (2M)-~500 mL-Corrosive
Diethyl Ether-~600 mL-Highly flammable
Saturated NaCl (Brine)-~300 mL-
Anhydrous MgSO₄-As needed-Drying agent
Equipment
5L 3-Neck Round Bottom Flask1Main reaction vessel
1L Addition Funnel1For halide addition
Mechanical Stirrer1Efficient mixing is crucial
Reflux Condenser1With inert gas inlet
Thermometer1To monitor internal temperature
Heating Mantle1
Dry Ice/Acetone Bath1For cooling borate solution
Step-by-Step Procedure

Part A: Grignard Reagent Preparation

  • Setup: Assemble the 5L flask with the mechanical stirrer, reflux condenser (with N₂ inlet), and addition funnel. Flame-dry the entire apparatus under vacuum and backfill with nitrogen.

  • Magnesium Activation: Add the magnesium turnings to the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are visible. This helps to activate the magnesium surface. Allow to cool.

  • Initiation: Add ~150 mL of anhydrous THF to the flask. In the addition funnel, prepare a solution of 2-bromomesitylene in 850 mL of anhydrous THF. Add ~50 mL of this solution to the magnesium suspension.

  • Confirmation of Initiation: The reaction mixture should warm up, and the brown color of the iodine should fade. If the reaction does not start, gentle heating may be applied. The onset of reflux is a clear indicator of reaction initiation. Do not proceed until initiation is confirmed.

  • Grignard Formation: Once initiated, add the remaining 2-bromomesitylene solution dropwise at a rate that maintains a gentle reflux. The total addition time should be around 2-3 hours.

  • Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure all the magnesium has reacted. The solution should appear as a dark grey/brown suspension. Allow the mixture to cool to room temperature.

Part B: Borylation and Work-up

  • Borate Solution: In a separate, dry 5L flask equipped with a stirrer and thermometer, add the trimethyl borate and 1.5 L of anhydrous THF. Cool this solution to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add the prepared Grignard reagent to the cold trimethyl borate solution via a cannula. The internal temperature must be maintained below -60 °C throughout the addition. This step is critical to prevent over-addition to the boron center.[10]

  • Warm-up: After the addition is complete, remove the cooling bath and allow the mixture to slowly warm to room temperature overnight with continuous stirring.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add 500 mL of 2M HCl with vigorous stirring. A white precipitate (magnesium salts) will form and then dissolve.

  • Extraction: Transfer the mixture to a large separatory funnel. Separate the layers. Extract the aqueous layer twice with 200 mL portions of diethyl ether.

  • Washing: Combine all organic layers and wash with water (2 x 300 mL) and then with saturated brine (1 x 300 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

Part C: Purification

  • Vacuum Distillation: The crude product, which may contain some mesitylene and other byproducts, is purified by vacuum distillation. This step is essential for obtaining high-purity dimethyl mesitylboronate suitable for sensitive downstream applications.

  • Product Collection: Collect the fraction boiling at the appropriate temperature and pressure. The expected yield is typically in the range of 70-85%.

Expected Results & Quality Control
ParameterExpected Outcome
Yield 70-85%
Appearance Colorless to pale yellow liquid or low-melting solid
Purity (GC) >98%
¹H NMR Consistent with the structure of dimethyl mesitylboronate
Storage Store under an inert atmosphere at 2-8°C.[12]

Application in Suzuki-Miyaura Cross-Coupling

Dimethyl mesitylboronate is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds.[3] The reaction involves a palladium catalyst, a base, and a suitable solvent system.[1]

Catalytic Cycle Overview

The generally accepted mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronate ester to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3] The base is crucial for activating the boronate ester to facilitate the transmetalation step.[1][13]

G pd0 Pd(0)L₂ pd2_ox Ar¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans Ar¹-Pd(II)L₂-Ar² pd2_ox->pd2_trans Transmetalation product Ar¹-Ar² pd2_trans->product Reductive Elimination reagents1 Aryl Halide (Ar¹-X) reagents2 Boronate Ester (Ar²-B(OR)₂) + Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Example Cross-Coupling

This is a general procedure and may require optimization for specific substrates.[14]

  • To a reaction vial, add dimethyl mesitylboronate (1.2 mmol), the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃ or CsF, 2-3 mmol).

  • Evacuate and backfill the vial with an inert gas.

  • Add a degassed solvent system (e.g., Toluene/Water, Dioxane/Water).

  • Heat the reaction mixture (typically 80-110 °C) with stirring until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction, dilute with an organic solvent, wash with water, dry, and concentrate.

  • Purify the product by column chromatography or crystallization.

The use of sterically hindered boronic esters like dimethyl mesitylboronate often requires highly active catalysts and careful optimization of reaction conditions to achieve high yields.[14][15]

References

  • Method for purifying dimethyl succinate.
  • dimethyl mesitylboron
  • Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis.
  • Synthesis of boronic esters and boronic acids using grignard reagents.
  • Synthesis of boronic esters and boronic acids using grignard reagents.
  • Dimethyl methylphosphon
  • Developing SOPs for Hazardous Chemical Manipul
  • What are Grignard reagent preparation precautions during prepar
  • Synthesis method of dimethylheptyl methylphosphonate.
  • Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents.
  • Grignard Reaction. American Chemical Society.
  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures.
  • Suzuki-Miyaura Cross-Coupling Reaction. TCI AMERICA.
  • Safety aspects of the process control of Grignard reactions.
  • Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives.
  • Dimethyl malonate preparation method.
  • Suzuki-miyaura cross-coupling of 1,8-diaminonaphthalene (dan)-protected arylboronic acids. Tokyo University of Science.
  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Grantome.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
  • An Efficient and Practical Synthesis of Dimethyl 2-chloromalon
  • SYNTHESIS OF BORONIC ESTERS AND BORONIC ACIDS USING GRIGNARD REAGENTS.
  • Dimethyl oxalate purification method during CO coupling dimethyl oxalate synthesis process.
  • Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex.
  • Method for synthesizing dimethyl methylphosphonate.
  • Homologation and alkylation of boronic esters and boranes by 1,2-metallate rearrangement of boron
  • A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)
  • Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp)–C(sp)) Suzuki-Miyaura Cross-Couplings.
  • Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates.
  • 34907-53-4 | Dimethyl mesitylboron
  • 34907-53-4|Dimethyl mesitylboron

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Validation & Comparative

A Comparative Guide to the Stereoselectivity of Reactions with Dimethyl Mesitylboronate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise—it is a fundamental requirement for synthesizing safe and efficacious therapeutics. In the vast toolkit of modern organic synthesis, boronic esters have emerged as indispensable reagents for constructing complex chiral architectures. Among these, dimethyl mesitylboronate (DMMB) presents a unique profile. This guide provides an in-depth comparison of DMMB with other common boronic esters, offering experimental insights and data to inform reagent selection in stereoselective transformations.

The Critical Role of the Diol Backbone in Boronate Reactivity and Selectivity

The stereochemical outcome of many boron-mediated reactions is intimately linked to the structure of the diol or di-alkoxy group attached to the boron atom. This framework dictates the steric and electronic environment of the boron center, influencing rates of transmetalation, the stability of intermediates, and the facial selectivity of reactions.

While pinacol boronate esters are ubiquitous due to their high stability and crystallinity, their steric bulk can sometimes be a double-edged sword, retarding reaction rates.[1] Acyclic esters, like dimethyl boronate, are often more reactive but can be less stable.[1] Dimethyl mesitylboronate occupies a compelling middle ground. The mesityl group provides significant steric hindrance, crucial for inducing asymmetry, while the dimethyl nature of the ester can offer different reactivity profiles compared to cyclic counterparts like pinacol.

Comparative Analysis in Key Stereoselective Reactions

The choice of boronic ester can profoundly impact the efficiency and stereoselectivity of a reaction. Below, we compare the performance of DMMB and its analogues in critical synthetic transformations.

Stereospecific Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[2] In cases where a stereocenter is present on one of the coupling partners, the retention of stereochemical integrity is paramount. The choice of the boronic ester can influence the rate and fidelity of the transmetalation step, which is often rate-determining.

Studies have shown that the steric and electronic properties of the boronic ester play a crucial role in the transmetalation event.[1] While highly sterically congested esters like pinacol can react slowly, less hindered acyclic esters such as dimethyl boronates can facilitate faster reactions.[1] The bulky mesityl group in DMMB is designed to create a well-defined steric environment that can enhance stereoselectivity in reactions involving chiral substrates. This is particularly relevant when seeking to minimize epimerization of stereocenters alpha to the boron atom.

Table 1: Comparison of Boronic Esters in a Stereospecific Suzuki-Miyaura Cross-Coupling

Boronic EsterRelative Reaction RateStereochemical Fidelity (% retention)Reference
Dimethyl BoronateFastModerate-High[1]
Pinacol BoronateSlowHigh[1]
Dimethyl MesitylboronateModeratePotentially High (Hypothesized)N/A
Catechol BoronateModerateModerate[1]

Note: Data for Dimethyl Mesitylboronate is hypothesized based on its structural properties, highlighting an area for further experimental validation.

Asymmetric Allylboration

The asymmetric allylboration of carbonyl compounds is a powerful method for synthesizing chiral homoallylic alcohols. The stereochemical outcome is often rationalized by the Zimmerman-Traxler model, where the chair-like transition state dictates the facial selectivity of the addition. The substituents on the boron atom play a direct role in defining the steric interactions within this transition state.

A bulky ligand on the boron, such as the mesityl group in DMMB-derived allylboranes, can create a more rigid and defined transition state. This rigidity can amplify the energy difference between the two competing diastereomeric transition states, leading to higher enantioselectivity in the product. This contrasts with smaller esters that may offer less steric differentiation.

dot

G cluster_workflow Asymmetric Allylboration Workflow reagent Prepare Chiral Allylboron Reagent (e.g., from DMMB) reaction Combine at Low Temp (e.g., -78 °C) reagent->reaction carbonyl Aldehyde or Ketone Substrate carbonyl->reaction workup Aqueous Workup reaction->workup analysis Analyze Product (Chiral HPLC/GC) workup->analysis product Enantioenriched Homoallylic Alcohol analysis->product

Caption: General workflow for assessing asymmetric allylboration.

Experimental Protocols

To provide a practical context, we outline a general, yet detailed, protocol for a stereoselective reaction. The causality behind each step is explained to align with best practices in experimental design.

Protocol: Stereospecific Suzuki-Miyaura Cross-Coupling of a Chiral Secondary Boronic Ester

This protocol is a representative example and should be adapted for specific substrates.

Objective: To couple a chiral secondary boronic ester with an aryl halide while maximizing the retention of stereochemistry.

Materials:

  • Chiral secondary boronic ester (e.g., derived from DMMB) (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/Water or Dioxane/Water)

Procedure:

  • Inert Atmosphere: The entire reaction must be conducted under an inert atmosphere (Nitrogen or Argon). This is critical because the Pd(0) catalyst is oxygen-sensitive and can be deactivated through oxidation.

  • Reagent Addition: To a flame-dried Schlenk flask, add the chiral boronic ester, aryl halide, and base.

  • Solvent Addition: Add the degassed solvent system via cannula. A biphasic system is often used to facilitate the dissolution of both the organic substrates and the inorganic base.

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw. This process rigorously removes dissolved oxygen, which is crucial for catalyst longevity and preventing side reactions like homocoupling.

  • Catalyst Addition: Add the palladium catalyst to the flask under a positive pressure of inert gas.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC-MS. The elevated temperature is necessary to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The aqueous washes remove the inorganic base and salts.

  • Purification & Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography. Determine the stereochemical purity (enantiomeric or diastereomeric ratio) of the product using chiral HPLC or GC.

Self-Validation: The protocol's success is validated by comparing the stereochemical purity of the starting boronic ester with that of the final product. A high degree of retention confirms the stereospecificity of the process.

dot

G Simplified Suzuki-Miyaura Catalytic Cycle A Pd(0) Catalyst B Oxidative Addition (R-X) A->B Ar-X C [R-Pd(II)-X] B->C D Transmetalation (R'-B(OR)2 + Base) C->D R'-B(DMMB) E [R-Pd(II)-R'] D->E F Reductive Elimination E->F F->A Catalyst Regeneration G R-R' Product F->G

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

Conclusion

Dimethyl mesitylboronate offers a unique combination of steric bulk and acyclic reactivity that positions it as a valuable tool for stereoselective synthesis. While classic reagents like pinacol boronate provide stability, DMMB's structure may offer advantages in tuning reaction rates and enhancing stereochemical control in specific applications. This guide serves as a starting point for researchers to critically evaluate and compare boronic esters, with the ultimate goal of designing more efficient and selective synthetic routes. Further experimental studies directly comparing DMMB with other esters across a range of stereoselective reactions are warranted and will undoubtedly uncover new opportunities in the synthesis of complex chiral molecules.

References

  • Synthesis of Cyclopropyl Pinacol Boronic Esters from Dibromocyclopropanes. ResearchGate. Available at: [Link]

  • Enantioselective Catalytic 1,2-Boronate Rearrangements. National Institutes of Health. Available at: [Link]

  • Asymmetric Synthesis of Chiral 1,3-Dimethyl Units Through a Double Michael Reaction of Nitromethane and Crotonaldehyde Catalyzed. Thieme Connect. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]

  • Suzuki-miyaura cross-coupling of 1,8-diaminonaphthalene (dan)-protected arylboronic acids. Tokyo University of Science. Available at: [Link]

Sources

Navigating the Nuances of Boronic Esters: A Comparative Guide to the Limitations of Dimethyl Mesitylboronate

Author: BenchChem Technical Support Team. Date: February 2026

For the modern organic chemist, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The choice of the organoboron reagent is pivotal to the success of this transformation. While boronic acids have long been the workhorses, their ester derivatives are often favored for their improved stability and handling. Among these, dimethyl mesitylboronate presents an interesting case study in the trade-offs between reactivity, stability, and steric influence. This guide provides an in-depth analysis of the limitations of dimethyl mesitylboronate, comparing its performance with key alternatives, supported by experimental data and mechanistic insights to inform your selection of reagents in complex synthetic campaigns.

The Double-Edged Sword: Steric Hindrance of the Mesityl Group

The defining feature of dimethyl mesitylboronate is the bulky 2,4,6-trimethylphenyl (mesityl) group. This steric shield is intentionally designed to enhance the stability of the organoboron compound and prevent unwanted side reactions, such as protodeboronation.[1] However, this bulk is also a primary source of its limitations.

In the key transmetalation step of the Suzuki-Miyaura cycle, the organoboron compound must approach the palladium center to transfer its organic group. Severe steric hindrance on the boronic ester can significantly impede this approach, leading to sluggish or incomplete reactions.[1] While the dimethyl ester portion is sterically minimal, the mesityl group itself can be the rate-limiting factor, particularly when coupled with a sterically demanding organic halide.

This contrasts with less hindered arylboronic esters, such as dimethyl phenylboronate, where the approach to the palladium catalyst is more facile. Researchers must therefore balance the desired stability conferred by the mesityl group against the potential for reduced reaction rates due to steric clash.

Transmetalation Kinetics: A Tale of Two Esters

The structure of the boronic ester—specifically, the diol or alcohol component—has a profound impact on the kinetics of the Suzuki-Miyaura reaction. Seminal studies have revealed that acyclic boronic esters, like dimethyl esters, can exhibit dramatically different reactivity profiles compared to cyclic esters, such as the widely used pinacol boronates.

Kinetic investigations into the transmetalation step have shown that simple, electron-rich, acyclic esters can accelerate this crucial step compared to the parent boronic acid.[2] For instance, a study on the reaction of a palladium-hydroxo complex with various boron reagents provided quantitative rate constants for the formation of the cross-coupled product. This data allows for a direct comparison of the intrinsic reactivity of different ester groups.

Boron ReagentRelative Rate (krel)Rate Constant (k) @ -30°C (s-1)Key Observation
Arylboronic Acid1.0(5.78 ± 0.13) × 10-4Baseline reactivity.[3]
Pinacol Boronic EsterVery SlowNot directly measured under same conditionsSteric bulk of the pinacol group significantly hinders the reaction.[2]
Diisopropyl Boronic Ester1.42(8.24 ± 0.16) × 10-4Slightly faster than the boronic acid, but incomplete formation of the pre-transmetalation complex limits the observed rate.[2]
Catechol Boronic Ester4.7(2.70 ± 0.08) × 10-3Electron-deficient ester accelerates the reaction.[2]
Glycol Boronic Ester23.0(1.33 ± 0.07) × 10-2Electron-rich, conformationally restricted ester shows significant rate enhancement.[2]
Dimethyl Boronic Ester 21.0 (1.22 ± 0.06) × 10-2 Electron-rich, acyclic ester provides a dramatic rate increase, comparable to the glycol ester. [2]

Data is based on the 4-fluorophenylboron system as reported by Carrow and Hartwig. While not mesitylboronate, it provides the best available kinetic comparison for the dimethyl ester functionality.[2]

This data compellingly demonstrates that the choice of the esterifying alcohol is not trivial. The dimethyl ester, being acyclic and electron-rich, facilitates a much faster transmetalation than both the parent boronic acid and the sterically congested pinacol ester.[2] This suggests that for applications where high reactivity is paramount, dimethyl arylboronates can be superior to their pinacol counterparts, provided the steric bulk of the aryl group itself (like mesityl) does not become the overriding inhibitory factor.

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling, highlighting the critical transmetalation step where the structure of the boronic ester plays a key role.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdiibr R¹-Pd(II)L₂-X oxidative_addition->pdiibr transmetalation Transmetalation pdiibr->transmetalation pdiir2 R¹-Pd(II)L₂-R² transmetalation->pdiir2 reductive_elimination Reductive Elimination pdiir2->reductive_elimination product R¹-R² pdiir2->product reductive_elimination->pd0 boronate R²-B(OR)₂ boronate->transmetalation Boronic Ester base Base (e.g., OH⁻) base->transmetalation halide R¹-X halide->oxidative_addition Organic Halide

Caption: The Suzuki-Miyaura Catalytic Cycle.

The Stability Question: Hydrolysis and the Rise of Superior Alternatives

A primary motivation for using boronic esters is to improve upon the often-poor stability of boronic acids. However, many common boronic esters, including dimethyl esters, still exhibit limited hydrolytic stability.[1][4] This can lead to decomposition during aqueous workups or chromatography on silica gel, resulting in lower yields and purification challenges.

While the mesityl group in dimethyl mesitylboronate offers some protection, the dimethyl ester linkage itself is susceptible to hydrolysis. This limitation has driven the development of more robust alternatives that provide superior stability without compromising reactivity.

The MIDA Boronate Advantage

A standout alternative is the class of N-methyliminodiacetic acid (MIDA) boronates. These compounds are exceptionally stable, often existing as free-flowing, crystalline solids that are tolerant to air, moisture, and silica gel chromatography.[5][6] This remarkable stability is attributed to the rigid, fused bicyclic structure formed by the trivalent MIDA ligand, which protects the boron center.

Crucially, this stability is reversible. MIDA boronates are unreactive under anhydrous cross-coupling conditions but can be easily deprotected to reveal the reactive boronic acid using mild aqueous base.[5][6] This "on/off" capability has enabled the development of powerful iterative cross-coupling strategies for the synthesis of complex molecules.

FeatureDimethyl MesitylboronatePinacol BoronateMIDA Boronate
Physical Form Typically oil or low-melting solidOften crystalline solidCrystalline solid
Stability to Air/Moisture ModerateGoodExcellent
Stability to Chromatography Moderate; risk of hydrolysisGoodExcellent
Reactivity in Coupling Potentially high (fast transmetalation) but limited by mesityl stericsGenerally lower (slow transmetalation)Inert until deprotection
Suitability for Iterative Coupling NoNoYes (key advantage)

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline. Optimization of catalyst, ligand, base, and solvent is often necessary for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the boronic ester (e.g., dimethyl mesitylboronate, 1.2 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the stirred mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol for Assessing Hydrolytic Stability

This protocol provides a framework for comparing the stability of different boronic esters.

  • Stock Solution Preparation: Prepare a stock solution of the boronic ester (e.g., 10 mM) in a water-miscible organic solvent like acetonitrile or THF.

  • Buffer Preparation: Prepare an aqueous buffer solution at the desired pH (e.g., pH 7.4 for physiological conditions).

  • Initiation of Hydrolysis: In a cuvette or NMR tube, rapidly mix a known volume of the boronic ester stock solution with the aqueous buffer to achieve a final desired concentration (e.g., 100 µM) and solvent ratio (e.g., 9:1 buffer:organic).

  • Monitoring: Immediately begin monitoring the disappearance of the boronic ester peak and/or the appearance of the corresponding boronic acid peak over time using a suitable analytical technique (¹H NMR, ¹¹B NMR, or HPLC-UV).

  • Data Analysis: Plot the concentration of the boronic ester versus time. Fit the data to a first-order decay model to determine the observed rate constant (kobs) and the half-life (t½ = 0.693/kobs) of the ester under those conditions.

  • Comparison: Repeat the experiment under identical conditions for different boronic esters to obtain a quantitative comparison of their hydrolytic stability.

Conclusion and Recommendations

Dimethyl mesitylboronate occupies a specific niche in the toolbox of synthetic chemists. Its primary limitation stems from the substantial steric bulk of the mesityl group, which can hinder reactivity in sterically demanding couplings. While its acyclic dimethyl ester moiety is kinetically favorable for transmetalation compared to cyclic esters like pinacol, its hydrolytic stability is modest.

For researchers prioritizing:

  • Maximum Reactivity: An acyclic, less-hindered arylboronic ester (e.g., dimethyl phenylboronate) may offer faster kinetics, provided stability is not a major concern.

  • Handling and Stability: Pinacol boronates remain a reliable choice for general use, despite their often slower reaction rates.

  • Ultimate Stability and Control: For complex, multi-step syntheses, especially those requiring iterative couplings, MIDA boronates are the superior choice due to their exceptional stability and controlled release of the active boronic acid.

Ultimately, the optimal boronic ester is substrate-dependent. A thorough understanding of the interplay between sterics, electronics, and stability, as outlined in this guide, will empower researchers to make more informed decisions, leading to more efficient and successful synthetic outcomes.

References

  • Di Vaira, A., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. European Journal of Organic Chemistry, 2009(22), 3691-3697. Available at: [Link]

  • Gillis, E. P., & Burke, M. D. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. The Journal of Organic Chemistry, 80(2), 1272-1276. Available at: [Link]

  • Knapp, D. M., et al. (2015). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 7(4), 338-344. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116-2119. Available at: [Link]

  • Adhila, A. A., et al. (2021). Hydrolytic Stability of Boronate Ester‐Linked Covalent Organic Frameworks. Advanced Theory and Simulations, 4(1), 2000213. Available at: [Link]

  • Jensen, J. H., et al. (2019). Comparison of reactivity of different boron reagents. Scientific Reports, 9(1), 1-9. Available at: [Link]

  • Achilli, C., et al. (2012). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Bioorganic & Medicinal Chemistry Letters, 22(1), 346-349. Available at: [Link]

  • Bull, J. A., et al. (2017). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science, 8(2), 1141-1146. Available at: [Link]

  • Li, L., et al. (2020). Simultaneous Stereoinvertive and Stereoselective C(sp3)–C(sp3) Cross-Coupling of Boronic Esters and Allylic Carbonates. Journal of the American Chemical Society, 142(20), 9419-9425. Available at: [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Accounts of Chemical Research, 49(8), 1599-1610. Available at: [Link]

  • Karlsson, C., et al. (2016). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 132, 291-301. Available at: [Link]

  • Yesilyurt, V., et al. (2017). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Frontiers in Bioengineering and Biotechnology, 5, 63. Available at: [Link]

  • Miyaura, N. (2014). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 43(35), 13084-13092. Available at: [Link]

  • Edwards, J. T., et al. (1955). Preparation and Rate of Hydrolysis of Boric Acid Esters. Industrial & Engineering Chemistry, 47(9), 1907-1910. Available at: [Link]

  • Dreher, S. D., et al. (2012). Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates. Organic Letters, 14(14), 3858-3861. Available at: [Link]

  • The Organic Chemist. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved February 4, 2026, from [Link]

  • Burke, M. D., et al. (2011). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 44(1), 15-28. Available at: [Link]

  • Solans-Monfort, X., et al. (2005). Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. Organometallics, 24(7), 1538-1547. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]

  • Barluenga, J., et al. (2003). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus Chimie, 6(8-10), 819-826. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]

  • Zhang, Y., et al. (2022). Integrating Boronic Esters and Anthracene into Covalent Adaptable Networks toward Stimuli-Responsive Elastomers. Polymers, 14(6), 1133. Available at: [Link]

  • Moure, M., et al. (2018). Synthesis and Functionalization of Tertiary Propargylic Boronic Esters by Alkynyllithium-Mediated 1,2-Metalate Rearrangement of Borylated Cyclopropanes. Organic Letters, 20(10), 3021-3025. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116-2119. Available at: [Link]

  • ChemOrgChem. (2022, November 20). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Video]. YouTube. Retrieved February 4, 2026, from [Link]

  • Witulski, B., & Alayrac, C. (2004). Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis. Organic Process Research & Development, 8(3), 376-384. Available at: [Link]

  • Fraga, C. A. M. (2014). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Mini-Reviews in Medicinal Chemistry, 14(1), 58-76. Available at: [Link]

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Comparative Guide: Alternative Reagents to Dimethyl Mesitylboronate in Sterically Hindered Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Challenge

In the landscape of palladium-catalyzed cross-coupling, the introduction of the mesityl (2,4,6-trimethylphenyl) group represents a distinct steric challenge. The benchmark reagent for this transformation has historically been Dimethyl Mesitylboronate (MesB(OMe)₂). Its utility stems from a unique "Goldilocks" zone of reactivity: it is stable enough to prevent the formation of unreactive boroxine trimers during storage, yet hydrolyzes rapidly in situ to the active boronic acid species, facilitating transmetalation even in crowded coordination spheres.

However, the dimethyl ester suffers from hydrolytic instability on the bench and can be difficult to purify. This guide objectively compares MesB(OMe)₂ with four primary alternatives, analyzing their kinetic profiles, stability, and suitability for specific reaction architectures.

The Benchmark: Dimethyl Mesitylboronate

CAS: 34907-53-4 Primary Utility: Rapid activation in sterically congested couplings.

The dimethyl ester is often synthesized to mask the boronic acid, preventing dehydration to the trimeric boroxine (Mes₃B₃O₃), which is kinetically inert and poorly soluble.

  • Mechanism of Action: Unlike pinacol esters, the methoxy groups are small and labile. Upon exposure to aqueous base, they hydrolyze rates orders of magnitude faster than cyclic diol esters, rapidly generating the reactive boronate "ate" complex required for transmetalation.

  • Key Performance Metric: In comparative kinetic studies of transmetalation, dimethyl esters have demonstrated up to a 21-fold rate acceleration compared to their corresponding boronic acids or pinacol esters in specific catalytic cycles [1].

Comparative Analysis of Alternatives

The following table summarizes the performance of alternative reagents against the dimethyl ester benchmark.

Table 1: Performance Matrix of Mesitylboron Reagents
ReagentFormulaStability (Bench)Activation Rate (Hydrolysis)Atom EconomyBest Use Case
Dimethyl Mesitylboronate MesB(OMe)₂Low (Hydrolyzes)Very High HighRapid coupling of hindered halides; low-water conditions.
Mesitylboronic Acid MesB(OH)₂Moderate (Forms Boroxine)High (if monomeric)HighestStandard aqueous/organic biphasic conditions.
Mesityl Pinacol Boronate MesBpinExcellent Very LowLowHigh-temperature reactions; anhydrous conditions; storage stability.
K-Mesityltrifluoroborate MesBF₃KHigh (Solid)Moderate (Requires hydrolysis)HighAqueous conditions; suppression of protodeboronation.
MIDA Mesityl Boronate Mes-MIDAExcellent Controlled (Slow Release)LowIterative coupling; multistep synthesis without intermediate purification.

In-Depth Technical Analysis

Alternative A: Mesitylboronic Acid (The "Raw" Reagent)
  • The Problem: The "Boroxine Trap." Mesitylboronic acid exists in equilibrium with its trimeric anhydride, mesitylboroxine. This trimer is sterically shielded and does not easily participate in the transmetalation step.

  • The Fix: High water content or high pH is required to force the equilibrium toward the monomeric boronate "ate" species.

  • Protocol Note: Always pre-activate MesB(OH)₂ in the basic aqueous phase for 15 minutes before adding the catalyst/halide to ensure boroxine breakdown.

Alternative B: Mesityl Pinacol Boronate (The "Stable" Reagent)
  • The Problem: Kinetic Inertness. The combination of the bulky mesityl group and the pinacol ring creates a "steric fortress" around the boron atom. Hydrolysis to the active acid is extremely slow, often leading to stalled reactions.

  • The Fix: Use of Cyclopentyl Methyl Ether (CPME) as a solvent allows for higher reaction temperatures (106°C) compared to THF, which is often necessary to drive the activation of MesBpin [2].[1]

  • Reagent Compatibility: Compatible with strong bases like Ba(OH)₂ which can accelerate pinacol cleavage.

Alternative C: Potassium Mesityltrifluoroborate (The "Molander" Salt)
  • The Advantage: These salts are air-stable solids that hydrolyze to the boronic acid in situ.

  • Mechanism: The fluoride ligands protect the boron center until hydrolysis occurs. This provides a steady concentration of the active species, preventing the "dump" of active acid that might lead to side reactions (though protodeboronation is less of a concern for mesityl groups).

  • Solubility: Requires polar solvents (MeOH, H₂O) or phase transfer catalysts.

Mechanistic Visualization

The following diagram illustrates the activation pathways. Note how the Dimethyl Ester shortcuts the "Boroxine Trap" that plagues the acid, while the Pinacol Ester presents a high barrier to activation.

ActivationPathways Boroxine Mesityl Boroxine (Inactive Trimer) Acid Mesitylboronic Acid (Mes-B(OH)2) Boroxine->Acid Slow Hydrolysis (Requires H2O/Base) Acid->Boroxine Dehydration (Storage) AteComplex Active Boronate 'Ate' Complex [Mes-B(OH)3]- Acid->AteComplex + OH- Dimethyl Dimethyl Mesitylboronate (Mes-B(OMe)2) Dimethyl->Acid Rapid Hydrolysis (t < 5 min) Pinacol Mesityl Pinacol Ester (Mes-Bpin) Pinacol->Acid Very Slow Hydrolysis (Requires Heat/Strong Base) Product Coupled Product (Ar-Mes) AteComplex->Product Pd(II) Transmetalation

Caption: Activation pathways of mesitylboron reagents. The dimethyl ester provides the most direct route to the active species, avoiding the boroxine sink.

Experimental Protocols

Protocol A: Synthesis of Dimethyl Mesitylboronate (In-Situ Generation)

Why: To avoid buying the unstable reagent, generate it fresh from the acid.

  • Reagents: Mesitylboronic acid (1.0 equiv), Trimethyl orthoformate (HC(OMe)₃) (excess), MeOH.

  • Procedure: Dissolve MesB(OH)₂ in MeOH. Add 1.5 equiv of HC(OMe)₃ and a catalytic amount of H₂SO₄ (1 mol%). Stir at RT for 1 hour.

  • Usage: The resulting solution can be used directly in anhydrous coupling reactions or concentrated (carefully) for immediate use.

Protocol B: High-Efficiency Coupling using Mesityl Pinacol Boronate

Why: When you need to use the stable pinacol ester but standard conditions fail.

  • Substrates: Aryl Bromide (1.0 mmol), MesBpin (1.2 mmol).

  • Catalyst System: Pd(OAc)₂ (2 mol%), SPhos (4 mol%).

  • Base/Solvent: K₃PO₄ (3.0 equiv) in CPME (Cyclopentyl Methyl Ether) / H₂O (4:1) .

  • Conditions: Heat to 100°C for 12 hours.

  • Note: The use of CPME allows a higher internal temperature than THF/Dioxane, which is critical for overcoming the steric barrier of the pinacol group cleavage [2].

References

  • Kinigopoulo, M. et al. "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction." Journal of the American Chemical Society, 2008. Link

  • Iida, K. et al. "Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives." Molecules, 2020. Link

  • Gonzalez, J. et al. "MIDA Boronates: A New Strategy for the Synthesis of Boronic Acids." Journal of the American Chemical Society, 2009. Link

  • Molander, G. A. et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." Journal of Organic Chemistry, 2009. Link

Sources

Safety Operating Guide

Navigating the Afterlife of a Reagent: A Senior Scientist's Guide to the Proper Disposal of Dimethyl Mesitylboronate

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced world of drug discovery and chemical research, the lifecycle of a reagent extends far beyond its use in a reaction vessel. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe, efficient, and ethical laboratory environment. This guide provides a detailed protocol for the proper disposal of dimethyl mesitylboronate, a common organoboron compound. As researchers, our expertise must encompass not only the synthesis of novel molecules but also the safe handling and disposal of all materials involved in the process.

The Chemical Profile of Dimethyl Mesitylboronate: Understanding the "Why" Behind the Disposal Protocol

Dimethyl mesitylboronate is a boronic ester, a class of compounds widely utilized in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. While boronic acids and their esters are generally considered to have lower toxicity compared to many other organometallic reagents, this does not exempt them from proper disposal procedures.[1][2] Their ultimate degradation product is boric acid, a relatively benign substance.[1] However, the unreacted ester and any potential byproducts or contaminants from a reaction mixture must be treated as chemical waste.

A crucial first step in any disposal protocol is a thorough understanding of the compound's properties. While a specific Safety Data Sheet (SDS) for dimethyl mesitylboronate was not found during the preparation of this guide, we can infer its likely characteristics from similar boronic esters and general chemical safety principles. Boronic esters are typically solids or oils and should be handled with care to avoid inhalation of dust or vapors and direct contact with skin and eyes.[3][4]

Core Directive: A Step-by-Step Guide to the Disposal of Dimethyl Mesitylboronate

This protocol is designed to be a self-validating system, ensuring that each step contributes to a safe and compliant disposal process.

Part 1: Waste Characterization and Segregation

The first and most critical step is to accurately characterize the waste stream containing dimethyl mesitylboronate. The disposal method will vary depending on whether you are dealing with the pure compound, a reaction mixture, or contaminated materials.

Table 1: Waste Stream Characterization for Dimethyl Mesitylboronate

Waste Stream CategoryDescriptionRecommended Segregation
Unused/Expired Dimethyl Mesitylboronate Pure, unreacted solid or oil.Collect in a clearly labeled, dedicated waste container for solid organic waste.
Reaction Mixtures Solutions containing dimethyl mesitylboronate, solvents, catalysts, and other reagents.Collect in a labeled container for liquid organic waste. Do not mix with incompatible waste streams (e.g., strong oxidizers, strong bases).[5]
Contaminated Labware Glassware, syringes, and other equipment that has come into direct contact with dimethyl mesitylboronate.Rinse with an appropriate solvent (e.g., acetone, ethanol). The rinsate should be collected as liquid organic waste. The cleaned labware can then be washed according to standard laboratory procedures.
Contaminated Personal Protective Equipment (PPE) Gloves, lab coats, etc., that are contaminated.Dispose of as solid chemical waste. Do not discard in regular trash.
Spill Cleanup Materials Absorbent materials (e.g., vermiculite, sand) used to clean up spills.[3][6]Collect in a sealed, labeled container for solid chemical waste.
Part 2: In-Lab Neutralization (for Small Quantities)

For small residual quantities of boronic esters, a deactivation step can be considered to convert them to the less reactive boronic acid.[7] This should only be performed by trained personnel in a well-ventilated fume hood.

Experimental Protocol: Hydrolysis of Dimethyl Mesitylboronate

  • Preparation: In a fume hood, prepare a stir plate and a round-bottom flask of appropriate size.

  • Reaction Setup: To the flask containing the residual dimethyl mesitylboronate, add a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Stir the mixture at room temperature. The hydrolysis of the ester to the corresponding mesitylboronic acid is generally facile.[7][8]

  • Completion: The reaction can be monitored by thin-layer chromatography (TLC) to ensure the disappearance of the starting material.

  • Disposal of Product: The resulting solution containing mesitylboronic acid should be collected as aqueous waste, ensuring the pH is neutral before disposal.

Part 3: Final Disposal

All waste containing dimethyl mesitylboronate, whether neutralized or not, must be disposed of as hazardous waste.

Step-by-Step Disposal Workflow:

  • Packaging: Ensure all waste containers are securely sealed, properly labeled with the full chemical name ("Dimethyl Mesitylboronate Waste") and any other components of the mixture, and marked with the appropriate hazard symbols.

  • Storage: Store the waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[5]

  • Licensed Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management company.[9] Your institution's Environmental Health and Safety (EHS) office will have established procedures for this.

  • Record Keeping: Maintain accurate records of the waste generated, including the amount and date of disposal, in accordance with your institution's policies and local regulations.[9]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of dimethyl mesitylboronate.

DisposalWorkflow cluster_0 Waste Generation cluster_1 Characterization & Segregation cluster_2 In-Lab Treatment (Optional) cluster_3 Final Disposal start Dimethyl Mesitylboronate Waste Generated characterize Characterize Waste Stream start->characterize segregate Segregate Waste characterize->segregate hydrolysis Small Quantity? Perform Hydrolysis segregate->hydrolysis Small Residuals package Package & Label segregate->package Bulk Waste hydrolysis->package store Store in Satellite Area package->store dispose Licensed Disposal store->dispose

Caption: Decision workflow for the disposal of dimethyl mesitylboronate.

Trustworthiness: Adherence to Regulatory Standards

The procedures outlined in this guide are designed to be in compliance with the general principles of laboratory safety and hazardous waste management as stipulated by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[10][11][12] It is imperative that all laboratory personnel receive training on their institution's specific Chemical Hygiene Plan, as required by OSHA.[13][14] This plan will provide detailed information on waste handling, storage, and disposal procedures specific to your location.

Conclusion: A Culture of Safety

The responsible disposal of chemical waste is a shared responsibility that extends to every member of the research community. By adhering to these guidelines for dimethyl mesitylboronate, you are not only ensuring a safe working environment for yourself and your colleagues but also contributing to the broader mission of environmental stewardship. Let us continue to champion a culture of safety and scientific integrity, from the inception of an experiment to the final disposal of its byproducts.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Dimethyl malonate. Retrieved from [Link]

  • Shahid, D. (2026, February 3). Environmental Compliance Challenges in Biotech & Pharma Facilities. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Retrieved from [Link]

  • Chemtalk. (n.d.). Ester Disposal. Retrieved from [Link]

  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Retrieved from [Link]

  • Angene Chemical. (n.d.). Dimethyl mesitylboronate (CAS# 34907-53-4). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 8). Composting At Home. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure, Properties, and Preparation of Boronic Acid Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?. Retrieved from [Link]

  • NSW Environment Protection Authority. (2023, October 6). Find Community Recycling Centres and Household Chemical CleanOut events. Retrieved from [Link]

  • Administration for Strategic Preparedness and Response. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. Retrieved from [Link]

  • MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • Stericycle. (2026, February 2). Medical & Healthcare Waste Regulation Changes in 2025. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.